KRAS inhibitor-24
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C33H39ClF2N6O3 |
|---|---|
分子量 |
641.1 g/mol |
IUPAC 名称 |
(25S)-15-chloro-30-fluoro-4-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-13-hydroxy-1,3,5,9,22-pentazapentacyclo[23.3.1.16,10.02,7.011,16]triaconta-2,4,6(30),7,9,11(16),12,14-octaen-21-one |
InChI |
InChI=1S/C33H39ClF2N6O3/c34-26-14-22(43)13-24-23(26)6-1-2-7-27(44)37-10-8-20-5-3-11-41(17-20)31-25-16-38-29(24)28(36)30(25)39-32(40-31)45-19-33-9-4-12-42(33)18-21(35)15-33/h13-14,16,20-21,43H,1-12,15,17-19H2,(H,37,44)/t20-,21+,33-/m0/s1 |
InChI 键 |
LYQOAXNUFSGZPC-BJQVUIHVSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Binding Affinity and Kinetics of Pyridopyrimidine-Based KRAS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of pyridopyrimidine-based KRAS inhibitors. While specific quantitative binding and kinetic data for "KRAS inhibitor-24" (also known as compound 115c) are not publicly available beyond an IC50 of < 100 nM for KRas G12V, KRas WT, and KRas G12R, this guide will utilize data from well-characterized public domain pyridopyrimidine and similar KRAS inhibitors as representative examples to illustrate the principles of their interaction with KRAS. The methodologies and signaling pathways described are broadly applicable to the study of this class of inhibitors.
Introduction to KRAS and Pyridopyrimidine Inhibitors
The Kirsten Rat Sarcoma (KRAS) protein is a small GTPase that acts as a molecular switch in intracellular signaling pathways, regulating critical cellular processes such as proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, making it a prime target for therapeutic intervention. The KRAS protein cycles between an active GTP-bound state and an inactive GDP-bound state. Oncogenic mutations often lock KRAS in the active state, leading to constitutive downstream signaling and uncontrolled cell growth.
Pyridopyrimidine-based compounds have emerged as a promising class of KRAS inhibitors. These molecules are designed to target specific pockets on the KRAS protein, often allosterically, to modulate its activity. "this compound" (compound 115c) is one such example, identified as a pyridopyrimidine derivative. Due to the limited public data on this specific compound, this guide will refer to data from other well-studied KRAS inhibitors to provide a detailed understanding of the binding characteristics of this inhibitor class.
KRAS Signaling Pathway
KRAS is a central node in multiple signaling cascades. Upon activation by upstream signals from receptor tyrosine kinases (RTKs) like EGFR, KRAS-GTP binds to and activates several downstream effector proteins. The two most well-characterized pathways are:
-
RAF-MEK-ERK (MAPK) Pathway: This cascade is a primary driver of cell proliferation.
-
PI3K-AKT-mTOR Pathway: This pathway is crucial for cell survival, growth, and metabolism.
The diagram below illustrates the central role of KRAS in these signaling networks.
Quantitative Data Presentation
Due to the absence of publicly available, detailed binding affinity and kinetic data for this compound, the following tables present representative data for other well-characterized KRAS inhibitors to exemplify the typical parameters measured.
Table 1: Binding Affinity of Representative KRAS Inhibitors
| Inhibitor Class | Compound Example | Target KRAS Mutant | Binding Affinity (Kd) | Method |
| Pyridopyrimidine | MRTX1133 (non-covalent) | G12D | ~1 nM | SPR |
| Acrylamide | Adagrasib (MRTX849) | G12C | ~0.8 µM (non-covalent) | SPR |
| Acrylamide | Sotorasib (AMG510) | G12C | ~10 µM (non-covalent) | SPR |
Table 2: Binding Kinetics of Representative KRAS Inhibitors
| Inhibitor Class | Compound Example | Target KRAS Mutant | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) | Method |
| Pyridopyrimidine | MRTX1133 (non-covalent) | G12D | 1.2 x 106 | 1.1 x 10-3 | SPR |
| Acrylamide | Adagrasib (MRTX849) | G12C | 2.5 x 103 | 2.0 x 10-3 | SPR |
| Acrylamide | Sotorasib (AMG510) | G12C | 1.1 x 103 | 1.1 x 10-2 | SPR |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the binding affinity and kinetics of KRAS inhibitors. These protocols are generalized and would require optimization for a specific inhibitor like this compound.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions, providing data on association and dissociation rates, and equilibrium binding constants.
Methodology:
-
Protein Immobilization: Recombinant human KRAS protein (wild-type or mutant) is immobilized on a sensor chip surface (e.g., CM5 chip) via amine coupling.
-
Analyte Preparation: A series of concentrations of the KRAS inhibitor are prepared in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement:
-
Association: The inhibitor solutions are injected over the sensor surface at a constant flow rate, and the change in response units (RU) is monitored over time as the inhibitor binds to the immobilized KRAS.
-
Dissociation: Running buffer is then flowed over the chip, and the decrease in RU is monitored as the inhibitor dissociates from KRAS.
-
-
Regeneration: The sensor surface is regenerated using a low pH buffer (e.g., glycine-HCl) to remove any remaining bound inhibitor.
-
Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
The Discovery and Synthesis of Sotorasib (AMG 510): A Technical Guide to the First-in-Class Covalent KRAS G12C Inhibitor
For decades, the KRAS oncogene was considered "undruggable" due to its high affinity for GTP and the absence of deep hydrophobic pockets for small molecule binding. The discovery of Sotorasib (AMG 510), a first-in-class, orally active, and irreversible inhibitor of the KRAS G12C mutant, represents a landmark achievement in oncology drug development.[1] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical/clinical evaluation of Sotorasib. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this breakthrough therapy.
The Discovery of Sotorasib: Targeting the "Undruggable"
The journey to discover Sotorasib began with a paradigm shift in understanding the structure of the KRAS protein. The G12C mutation, where glycine (B1666218) is replaced by cysteine at codon 12, is present in approximately 13% of non-small cell lung cancers (NSCLC), 3-5% of colorectal cancers, and 1-3% of other solid tumors.[1] This mutation creates a reactive cysteine residue that became the target for covalent inhibitors.[2]
Initial efforts in targeting KRAS G12C led to the development of compounds that could bind to a previously hidden pocket, termed the switch-II pocket (S-IIP), which is accessible only in the inactive, GDP-bound state of the protein.[1] Sotorasib was developed through structure-based design efforts that aimed to optimize binding to this cryptic pocket.[1] The key innovation was the identification of a novel quinazolinone scaffold that, when appropriately substituted, could form a covalent bond with the mutant cysteine-12 residue, thereby locking the KRAS G12C protein in an inactive conformation.[1] This irreversible binding prevents the activation of downstream signaling pathways responsible for cell proliferation and survival.[1]
Mechanism of Action: Covalent and Irreversible Inhibition
Sotorasib exerts its therapeutic effect through a highly specific and irreversible covalent binding to the cysteine residue of the KRAS G12C mutant protein.[2] This targeted approach ensures high specificity for the mutant protein with minimal off-target effects on wild-type KRAS.[3]
The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[4] The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its accumulation in the active, GTP-bound form and subsequent hyperactivation of downstream signaling pathways, most notably the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.[3][5]
Sotorasib binds to the switch-II pocket of KRAS G12C only when it is in the inactive, GDP-bound state.[2] The acrylamide (B121943) "warhead" of Sotorasib forms a covalent bond with the thiol group of the cysteine at position 12.[3] This irreversible binding traps KRAS G12C in its inactive state, preventing the exchange of GDP for GTP and thereby blocking downstream oncogenic signaling.[2][5]
Figure 1: KRAS G12C signaling pathway and the point of inhibition by Sotorasib.
Synthesis of Sotorasib
The synthesis of Sotorasib is a multi-step process that involves the construction of the core pyrido[2,3-d]pyrimidine (B1209978) ring system, followed by key coupling and functionalization reactions.[2][6] A representative synthetic route is outlined below.
The synthesis begins with the amidation of a nicotinic acid derivative to form a nicotinamide (B372718) intermediate.[6] This is followed by a reaction with oxalyl chloride and an aminopyridine to yield a urea (B33335) intermediate, which then undergoes a base-mediated cyclization to form the pyrimidine (B1678525) dione (B5365651) core.[6] A critical step is the classical resolution of the atropisomers to isolate the desired active form.[6] The synthesis proceeds with a chlorination followed by a nucleophilic aromatic substitution with a piperazine (B1678402) derivative.[6] A Suzuki coupling reaction is then employed to introduce the 2-fluoro-6-hydroxyphenyl group.[6] Finally, deprotection of the piperazine and subsequent amidation with acryloyl chloride affords Sotorasib.[6]
Preclinical and Clinical Data
Preclinical Data
Sotorasib has demonstrated potent and selective activity against KRAS G12C mutant cancer cells in preclinical studies.
Table 1: In Vitro Activity of Sotorasib in KRAS G12C Mutant Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| NCI-H358 | Non-Small Cell Lung Cancer | Cell Viability | ~0.006 | [3][7] |
| MIA PaCa-2 | Pancreatic Cancer | Cell Viability | ~0.009 | [3][7] |
| NCI-H23 | Non-Small Cell Lung Cancer | Cell Viability | 0.6904 | [3] |
| Various | KRAS G12C Mutant Cell Lines | p-ERK Inhibition | 0.004 - 0.032 | [8] |
In vivo studies using cell line-derived xenograft (CDX) models have shown that oral administration of Sotorasib leads to dose-dependent tumor regression.[9]
Table 2: In Vivo Efficacy of Sotorasib in CDX Mouse Models
| Cell Line | Cancer Type | Mouse Strain | Sotorasib Dosage | Dosing Schedule | Key Findings | Reference |
| NCI-H358 | Non-Small Cell Lung Cancer | Nude | 10-180 mg/kg | Oral gavage, daily | Dose-dependent tumor regression; 180 mg/kg led to 90% tumor growth inhibition | [9] |
| MIA PaCa-2 | Pancreatic Cancer | Nude | 1, 5, 30 mg/kg | Oral, once daily | Sustained pERK inhibition at 30 mg/kg | [9] |
Clinical Data: The CodeBreaK 100 Trial
The pivotal phase 1/2 CodeBreaK 100 trial evaluated the efficacy and safety of Sotorasib in patients with KRAS G12C-mutated advanced solid tumors.[10][11] The results in patients with NSCLC led to the accelerated approval of Sotorasib.
Table 3: Efficacy of Sotorasib in the CodeBreaK 100 Trial (NSCLC Cohort)
| Efficacy Endpoint | Result (N=174) | Reference |
| Objective Response Rate (ORR) | 40.7% | [12] |
| Disease Control Rate (DCR) | 83.7% | [12] |
| Median Duration of Response (DOR) | 12.3 months | [11] |
| Median Progression-Free Survival (PFS) | 6.3 months | [11] |
| Median Overall Survival (OS) | 12.5 months | [11] |
| 2-Year Overall Survival Rate | 32.5% | [12] |
The most common treatment-related adverse events were diarrhea, musculoskeletal pain, nausea, fatigue, hepatotoxicity, and cough.[8]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a method to determine the cytotoxic effects of Sotorasib on cancer cell lines.[13]
Figure 2: Experimental workflow for a cell viability (MTT) assay.
-
Cell Seeding: Plate KRAS G12C mutant and wild-type cell lines in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13]
-
Drug Treatment: Treat cells with a serial dilution of Sotorasib (e.g., 0.001 to 10 µM) for 72 hours. Include a vehicle control (DMSO).[13]
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[13]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.
p-ERK Inhibition Assay (Western Blot)
This protocol outlines the steps to analyze the inhibition of KRAS downstream signaling by Sotorasib by measuring the phosphorylation of ERK.[1][13]
-
Cell Treatment and Lysis: Plate KRAS G12C mutant cells and treat with various concentrations of Sotorasib for desired time points. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.[13]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer the proteins to a PVDF membrane.[13]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against total and phosphorylated forms of ERK (e.g., anti-p-ERK, anti-ERK) overnight at 4°C.[13]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[1]
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of Sotorasib in a mouse xenograft model.[9][13]
-
Tumor Implantation: Subcutaneously implant KRAS G12C mutant cancer cells (e.g., NCI-H358) into immunocompromised mice (e.g., nude mice).[13]
-
Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[13]
-
Drug Administration: Administer Sotorasib orally at a specified dose and schedule (e.g., daily). The control group receives the vehicle.[13]
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).[13]
-
Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumor volume exceeds a certain limit, or a specific time point).[13]
-
Data Analysis: Analyze the tumor growth inhibition and assess for any drug-related toxicity.
Conclusion
Sotorasib represents a significant advancement in the treatment of KRAS G12C-mutated cancers by providing a targeted and effective therapeutic option.[3] Its mechanism of covalent and irreversible inhibition of the mutant KRAS protein leads to the suppression of key oncogenic signaling pathways. The preclinical and clinical data demonstrate its potent anti-tumor activity and a manageable safety profile. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of KRAS inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Portico [access.portico.org]
- 3. benchchem.com [benchchem.com]
- 4. Integrative Analysis of Pharmacokinetic and Metabolomic Profiles for Predicting Metabolic Phenotype and Drug Exposure Caused by Sotorasib in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CodeBreaK 100 Phase 2 Study Results Demonstrate Sotorasib Efficacy - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 6. How is Sotorasib synthesised?_Chemicalbook [chemicalbook.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Long-Term Outcomes and Molecular Correlates of Sotorasib Efficacy in Patients With Pretreated KRAS G12C-Mutated Non-Small-Cell Lung Cancer: 2-Year Analysis of CodeBreaK 100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. amgen.com [amgen.com]
- 13. benchchem.com [benchchem.com]
A Technical Guide to the Selectivity Profile of KRAS Inhibitors Against RAS Isoforms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of small molecule inhibitors targeting KRAS, a frequently mutated oncogene in human cancers, has marked a significant breakthrough in targeted therapy. A critical aspect of the preclinical and clinical development of these inhibitors is the rigorous characterization of their selectivity profile against the different RAS isoforms: KRAS, HRAS, and NRAS. This technical guide provides an in-depth overview of the selectivity of well-characterized KRAS inhibitors, detailed methodologies for key experimental assays, and visual representations of the relevant signaling pathways and experimental workflows. While the prompt specified "KRAS inhibitor-24," this guide will focus on publicly available data for the well-characterized inhibitors Sotorasib (AMG 510), Adagrasib (MRTX849), and MRTX1133 as representative examples.
Data Presentation: Quantitative Selectivity Profiles
The selectivity of KRAS inhibitors is a crucial determinant of their therapeutic window and potential off-target effects. The following tables summarize the quantitative data on the inhibitory activity and binding affinity of Sotorasib, Adagrasib, and MRTX1133 against various RAS isoforms.
Table 1: Cellular Potency (IC₅₀) of KRAS Inhibitors Against RAS Isoforms
| Inhibitor | Target Mutation | KRAS IC₅₀ (nM) | HRAS IC₅₀ (nM) | NRAS IC₅₀ (nM) | Cell Line/Assay |
| Sotorasib | G12C | ~3-10 | Similar to KRAS G12C | ~5-fold more potent than KRAS G12C | Ba/F3 cells |
| Adagrasib | G12C | Potent | Markedly reduced activity | Markedly reduced activity | Ba/F3 cells |
| MRTX1133 | G12D | 70 | No activity | No activity | Rasless MEFs |
Note: IC₅₀ values can vary depending on the cell line and assay conditions.
Table 2: Biochemical Activity and Binding Affinity
| Inhibitor | Assay | Parameter | KRAS | HRAS | NRAS |
| Sotorasib | Nucleotide Exchange | IC₅₀ | Potent (G12C) | Potent (G12C) | More potent than KRAS (G12C) |
| Adagrasib | Nucleotide Exchange | IC₅₀ | Potent (G12C) | Weak | Weak |
| MRTX1133 | Biochemical Assay | Kᵢ | Potent (G12D) | Not reported | Not reported |
The Structural Basis of Selectivity
The selectivity of many KRAS inhibitors is determined by specific amino acid differences between the RAS isoforms. A key residue is Histidine-95 (H95) in KRAS, which is not conserved in HRAS (Glutamine) and NRAS (Leucine).[1] Adagrasib's high selectivity for KRAS is attributed to a critical interaction with H95.[2] In contrast, Sotorasib does not rely on this interaction to the same extent, allowing it to inhibit NRAS G12C and HRAS G12C.[2] MRTX1133's selectivity for KRAS over other isoforms is also driven by its interaction with H95.[1][3][4]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: KRAS Downstream Signaling Pathways.
Experimental Workflows
Caption: Key Experimental Assay Workflows.
Experimental Protocols
SOS1-Mediated Nucleotide Exchange Assay
This biochemical assay measures the ability of an inhibitor to block the exchange of GDP for GTP on RAS, a crucial step in its activation.[5][6]
Materials:
-
Purified, recombinant, tag-labeled HRAS, KRAS, and NRAS proteins (GDP-loaded)
-
Fluorescently labeled GDP (e.g., BODIPY-FL-GDP)
-
GTPγS (a non-hydrolyzable GTP analog)
-
Purified, recombinant SOS1 protein (catalytic domain)
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP)
-
Test inhibitor compound
-
384-well microplates
-
Plate reader capable of detecting fluorescence
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in assay buffer.
-
Reaction Mixture: In a microplate well, combine the GDP-loaded RAS protein and the test inhibitor at various concentrations.
-
Initiate Exchange: Add a mixture of SOS1 and a molar excess of GTPγS to initiate the nucleotide exchange reaction.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30-60 minutes).
-
Fluorescence Reading: Measure the fluorescence intensity. The displacement of the fluorescent GDP by GTPγS results in a decrease in fluorescence.
-
Data Analysis: Plot the fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique used to measure the binding affinity and kinetics (kₐ and kₑ) of an inhibitor to its target protein in real-time.[7][8][9]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified, recombinant HRAS, KRAS, and NRAS proteins (ligand)
-
Test inhibitor (analyte)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Chip Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Covalently immobilize the RAS isoform onto the activated surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Injection:
-
Prepare a series of dilutions of the test inhibitor in running buffer.
-
Inject the different concentrations of the inhibitor over the immobilized RAS surface.
-
Include a buffer-only injection as a reference.
-
-
Data Collection:
-
Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for association and dissociation phases.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (K₋).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context by measuring the change in the thermal stability of a protein upon ligand binding.[10][11]
Materials:
-
Cells expressing the target RAS isoform
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibodies specific to the RAS isoform
Protocol:
-
Cell Treatment: Culture cells and treat them with the test inhibitor or vehicle control for a specified time.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3-5 minutes) using a thermal cycler.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with lysis buffer. Separate the soluble protein fraction from the aggregated, denatured proteins by high-speed centrifugation.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble RAS protein by Western blotting.
-
Data Analysis: Plot the amount of soluble RAS protein as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement and stabilization.
NanoBRET™ Target Engagement Assay
NanoBRET™ is a proximity-based assay that measures compound binding to a target protein in living cells using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmids encoding NanoLuc®-RAS fusion proteins (HRAS, KRAS, NRAS)
-
Transfection reagent
-
NanoBRET™ tracer that binds to RAS
-
Test inhibitor
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96-well or 384-well assay plates
-
Luminometer capable of measuring BRET
Protocol:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-RAS fusion construct and plate them in the assay plates.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test inhibitor.
-
Add the inhibitor or vehicle control to the cells.
-
Add the NanoBRET™ tracer to all wells.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a time determined by the binding kinetics of the tracer and compound (typically 2-4 hours).
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate solution to all wells.
-
Measure the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer.
-
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET signal upon addition of the test compound indicates displacement of the tracer and target engagement. Determine the IC₅₀ value from the dose-response curve.
Conclusion
The comprehensive characterization of a KRAS inhibitor's selectivity across the different RAS isoforms is fundamental to understanding its therapeutic potential and predicting its clinical efficacy and safety. The combination of quantitative biochemical and cell-based assays detailed in this guide provides a robust framework for researchers and drug developers to thoroughly evaluate the isoform selectivity profile of novel KRAS inhibitors, ultimately guiding the development of more effective and safer cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. eubopen.org [eubopen.org]
- 10. promega.com [promega.com]
- 11. NanoBRET® TE Intracellular RAS Assay Technical Manual [promega.com.cn]
In Vitro Characterization of KRAS Inhibitor-24: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of KRAS inhibitor-24, a novel pyridopyrimidine-based pan-KRAS inhibitor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of KRAS-driven cancers and the development of targeted therapeutics.
Introduction
This compound (also known as compound 115c) is a potent small molecule inhibitor targeting wild-type KRAS and various KRAS mutants, including G12V and G12R.[1][2] Its pan-inhibitory activity suggests a broad therapeutic potential across a spectrum of KRAS-driven malignancies. This guide outlines the key biochemical and cellular assays for the comprehensive in vitro characterization of this compound, providing a framework for its evaluation as a potential anti-cancer agent.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and provide a comparative context with other known KRAS inhibitors.
Table 1: Biochemical Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| KRAS G12V | Biochemical | < 100 | [1][2] |
| KRAS WT | Biochemical | < 100 | [1][2] |
| KRAS G12R | Biochemical | < 100 | [1][2] |
Table 2: Comparative Cellular Activity of Representative Pan-KRAS Inhibitors
| Inhibitor | Target Cell Line (KRAS Mutation) | Assay Type | IC50 (µM) | Reference |
| BI-2852 | Multiple KRAS mutants | Cell Proliferation | ~1-10 | |
| BAY-293 | Multiple KRAS mutants | Cell Proliferation | ~0.1-1 | [3] |
| This compound | Data not publicly available | Cell Proliferation | N/A |
Note: Specific cellular activity data for this compound is not yet publicly available. The data for BI-2852 and BAY-293 are provided for context on the expected potency of pan-KRAS inhibitors in cellular assays.
Experimental Protocols
Detailed methodologies for the key in vitro experiments required to characterize this compound are provided below. These protocols are based on established methods for the evaluation of pan-KRAS inhibitors.
Biochemical Assays
2.1.1. KRAS Nucleotide Exchange Assay (SOS1-Mediated)
This assay measures the ability of this compound to block the exchange of GDP for GTP, a critical step in KRAS activation, which is often catalyzed by the guanine (B1146940) nucleotide exchange factor (GEF) SOS1.
-
Principle: The assay utilizes a fluorescently labeled GTP analog (e.g., BODIPY-GTP) to monitor its binding to recombinant KRAS protein in the presence of the catalytic domain of SOS1. Inhibition of nucleotide exchange by the compound results in a decrease in the fluorescence signal.
-
Materials:
-
Recombinant human KRAS protein (WT, G12V, G12R)
-
Recombinant human SOS1 protein (catalytic domain)
-
BODIPY-FL-GTP or other suitable fluorescent GTP analog
-
GDP
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
This compound
-
384-well, low-volume, black plates
-
Plate reader with fluorescence detection capabilities
-
-
Procedure:
-
Prepare a solution of KRAS protein pre-loaded with GDP in the assay buffer.
-
Serially dilute this compound in DMSO and then further dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the KRAS-GDP complex.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the exchange reaction by adding a mixture of SOS1 and the fluorescent GTP analog.
-
Monitor the increase in fluorescence intensity over time using a plate reader.
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Cell-Based Assays
2.2.1. Cellular Proliferation Assay (MTT/MTS Assay)
This assay determines the effect of this compound on the viability and proliferation of cancer cell lines harboring different KRAS mutations.
-
Principle: The assay is based on the reduction of a tetrazolium salt (MTT or MTS) by metabolically active cells to form a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines with various KRAS mutations (e.g., PANC-1 [KRAS G12D], HCT116 [KRAS G13D], A549 [KRAS G12S]) and a KRAS wild-type cell line (e.g., HEK293T).
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
This compound
-
MTT or MTS reagent
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
-
-
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).
-
Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the inhibitor concentration and determine the IC50 value.
-
2.2.2. Western Blot Analysis of Downstream Signaling
This technique is used to assess the impact of this compound on the phosphorylation status of key downstream effector proteins in the KRAS signaling pathway, such as MEK and ERK.
-
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target proteins.
-
Materials:
-
KRAS mutant cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells and treat with this compound at various concentrations for a defined period.
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the in vitro characterization of this compound.
Caption: The KRAS signaling pathway and the mechanism of action of this compound.
Caption: A generalized workflow for the in vitro characterization of this compound.
Caption: Logical relationship of this compound's characterization cascade.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Activity of Pyridopyrimidine-Based Inhibitors in KRAS G12V Mutant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, driving tumor initiation, progression, and therapeutic resistance. The G12V mutation, a substitution of glycine (B1666218) with valine at codon 12, results in a constitutively active KRAS protein, leading to aberrant activation of downstream signaling pathways that promote uncontrolled cell growth and survival.[1] The development of direct KRAS inhibitors has been a significant challenge, but recent advances have led to the discovery of novel compounds targeting specific KRAS mutants.
This technical guide focuses on the activity of a class of pyridopyrimidine-based KRAS inhibitors, with a specific focus on their activity in KRAS G12V mutant cell lines. We will explore the downstream signaling pathways affected, present available quantitative data for a representative compound, and provide detailed experimental protocols for the evaluation of these inhibitors.
The KRAS G12V Signaling Cascade
The KRAS G12V mutation locks the protein in a perpetually active, GTP-bound state. This leads to the continuous activation of multiple downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[2][3] These pathways are central to regulating cell proliferation, survival, and differentiation. The constitutive signaling driven by KRAS G12V is a key mechanism of oncogenesis in various cancers, including pancreatic, colorectal, and non-small cell lung cancers.[1]
Quantitative Activity of KRAS Inhibitor-24
This compound (also known as compound 115c) is a pyridopyrimidine-based KRAS inhibitor.[4] Available data indicates its activity against the KRAS G12V mutant, as summarized in the table below.
| Compound Name | Target | Assay Type | Potency (IC50) | Reference |
| This compound (compound 115c) | KRAS G12V | Biochemical Assay | < 100 nM | [4] |
Note: The provided data is from a chemical supplier and references a patent. Further peer-reviewed studies are needed to fully characterize the cellular activity and selectivity of this specific compound.
Experimental Protocols
The following are detailed, generalized protocols for key experiments to characterize the activity of a KRAS G12V inhibitor.
Cell Viability Assay (MTS Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a KRAS inhibitor in KRAS G12V mutant cell lines.
Materials:
-
KRAS G12V mutant human cancer cell line (e.g., NCI-H441, MIA PaCa-2)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
KRAS inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of the KRAS inhibitor in complete growth medium. A typical concentration range would be from 10 µM to 0.1 nM.
-
Include a vehicle control (e.g., 0.1% DMSO in medium) and a no-cell background control (medium only).
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.
-
Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other wells.
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the percent viability against the log of the inhibitor concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Western Blot for Downstream Signaling
This protocol is for assessing the effect of a KRAS inhibitor on the phosphorylation of downstream effectors like ERK and AKT.
Materials:
-
KRAS G12V mutant cell line
-
6-well cell culture plates
-
KRAS inhibitor
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., wet or semi-dry) and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pERK, anti-ERK, anti-pAKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager)
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the KRAS inhibitor at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels (e.g., pERK/ERK).
-
Compare the normalized values across different treatment conditions to the vehicle control to determine the extent of signaling inhibition.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the preclinical evaluation of a KRAS G12V inhibitor.
Conclusion
The development of inhibitors targeting specific KRAS mutations, such as G12V, represents a significant advancement in precision oncology. Pyridopyrimidine-based inhibitors, including this compound (compound 115c), show promise in preclinical models. The methodologies outlined in this guide provide a framework for the robust evaluation of such compounds, from initial biochemical characterization to in-depth analysis of their effects on cellular signaling and proliferation. Further investigation into the efficacy, selectivity, and potential resistance mechanisms of these inhibitors is crucial for their clinical translation.
References
- 1. What are KRAS G12V inhibitors and how do they work? [synapse.patsnap.com]
- 2. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KRAS inhibitor-26 | Ras | 3030576-80-5 | Invivochem [invivochem.com]
The Elusive Structural Basis of KRAS Inhibitor-24: A Review of Publicly Available Data
Researchers, scientists, and drug development professionals investigating novel cancer therapeutics have shown significant interest in the direct inhibition of the KRAS protein, a key oncogenic driver. Among the myriad of compounds under investigation, "KRAS inhibitor-24" has emerged as a molecule of interest. However, a comprehensive understanding of its structural basis of activity is hampered by the limited and somewhat ambiguous nature of publicly available information. This technical guide synthesizes the current knowledge surrounding compounds referred to as "this compound," highlighting the existing data and the critical gaps that preclude a complete structural and mechanistic analysis.
Initial investigations have revealed that the designation "this compound" may refer to at least two distinct chemical entities, each with different reported activities and specificities. This ambiguity underscores the challenges in consolidating a definitive profile for this inhibitor.
Compound Designations and Available Data
Two primary compounds have been identified in public databases as "this compound":
-
This compound (Compound 115c): This molecule is described as a pyridopyrimidine-based inhibitor.
-
KRAS G12D Inhibitor 24 (Compound 103): This compound is reported to be a potent inhibitor of the KRAS G12D mutant.
The quantitative data available for these compounds is summarized below.
| Compound Designation | Molecular Formula | CAS Number | Target(s) | Reported IC50 |
| This compound (Compound 115c) | C33H39ClF2N6O3 | 3030576-47-4 | KRAS G12V, KRAS WT, KRAS G12R | < 100 nM |
| KRAS G12D Inhibitor 24 (Compound 103) | C32H35FN6O3 | Not Available | KRAS G12D | 0.004 µM (4 nM) |
Table 1: Quantitative Data for Compounds Identified as "this compound"
The KRAS Signaling Pathway: The Target of Inhibition
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a small GTPase that functions as a molecular switch in cells.[1] It cycles between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways critical for cell growth, proliferation, and survival.[1] Mutations in the KRAS gene, particularly at codons 12, 13, and 61, can lock the protein in a constitutively active state, leading to uncontrolled cell division and tumorigenesis.[2] The primary signaling cascades activated by KRAS include the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[3][4][5]
Structural Basis of Activity: A Critical Knowledge Gap
A fundamental requirement for an in-depth technical guide on an inhibitor's activity is the availability of its chemical structure and, ideally, a co-crystal structure with its target protein. This information is essential for:
-
Understanding the Binding Mode: Visualizing the precise interactions (e.g., hydrogen bonds, hydrophobic interactions, covalent bonds) between the inhibitor and the amino acid residues of the KRAS binding pocket.
-
Structure-Activity Relationship (SAR) Analysis: Rationalizing how the chemical features of the inhibitor contribute to its potency and selectivity.
-
Rational Drug Design: Guiding the optimization of the inhibitor scaffold to improve its pharmacological properties.
Despite extensive searches, the specific chemical structures for "this compound" (both compound 115c and compound 103) are not publicly available in peer-reviewed literature or structural databases like the Protein Data Bank (PDB). This absence of structural data is the primary obstacle to fulfilling the request for a detailed guide on its structural basis of activity.
Experimental Protocols: General Approaches to Quantifying Inhibition
While the specific experimental protocols used to determine the IC50 values for "this compound" are not detailed in the available sources, the following represents a general workflow for characterizing KRAS inhibitors.
Cell Viability Assay (General Protocol)
-
Cell Seeding: Cancer cell lines harboring the relevant KRAS mutation (e.g., G12V, G12D, or wild-type) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of the KRAS inhibitor is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) assay.
-
Data Analysis: The results are plotted as cell viability versus inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.
Conclusion and Future Directions
The identity and structural basis of action for "this compound" remain poorly defined in the public domain. While preliminary data points to at least two different compounds with this designation exhibiting activity against various KRAS mutants, the lack of publicly available chemical structures and co-crystal structures with KRAS prevents a detailed analysis of their binding modes and structure-activity relationships.
For the scientific community to fully leverage the potential of "this compound," the following information is critically needed:
-
Publication of the chemical structure of compound 115c and compound 103.
-
Disclosure of the original research articles describing the synthesis, biochemical, and cellular characterization of these compounds.
-
Deposition of any co-crystal structures of these inhibitors in complex with KRAS into the Protein Data Bank.
Without this fundamental information, "this compound" remains an enigmatic entity, and a comprehensive understanding of its therapeutic potential cannot be achieved. Further disclosure from the originating research groups is essential to advance the development of this and other novel KRAS inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of pyrrolopyrimidine urea derivatives as novel KRASG12C inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Early Preclinical Studies of KRAS G12C Inhibitor MRTX849 (Adagrasib): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early preclinical studies of MRTX849 (adagrasib), a potent and selective covalent inhibitor of the KRAS G12C mutant protein. The information presented herein is compiled from publicly available research to facilitate a deeper understanding of its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.
Core Mechanism of Action
The KRAS protein is a small GTPase that functions as a molecular switch in cellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state.[1][2] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC).[1][3] The G12C mutation, where glycine (B1666218) at codon 12 is substituted with cysteine, is a prevalent KRAS alteration.[1]
MRTX849 is a KRAS G12C inhibitor that operates by covalently binding to the mutant cysteine residue in the switch-II pocket of the GDP-bound (inactive) form of the KRAS G12C protein.[1][2][4] This irreversible binding traps KRAS G12C in its inactive state, thereby preventing its interaction with downstream effector proteins and inhibiting the activation of key signaling pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for tumor cell proliferation and survival.[1][5]
Quantitative Preclinical Data
The preclinical evaluation of MRTX849 involved a series of in vitro and in vivo studies to determine its potency, selectivity, and anti-tumor activity. The following tables summarize key quantitative data from these early studies.
In Vitro Cellular Potency
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nmol/L) |
| H358 | NSCLC | G12C | < 100 |
| MIA PaCa-2 | Pancreatic | G12C | < 100 |
| SW1573 | NSCLC | G12C | < 100 |
| H2122 | NSCLC | G12C | < 100 |
| H1792 | NSCLC | G12C | < 100 |
| H23 | NSCLC | G12C | < 100 |
| A549 | NSCLC | G12S | > 1000 |
| HCT116 | Colorectal | G13D | > 1000 |
Data compiled from studies demonstrating the high potency of MRTX849 in KRAS G12C-mutant cell lines, with IC50 values generally below 100 nmol/L in 3D assays. In contrast, cell lines with other KRAS mutations or wild-type KRAS were significantly less sensitive.[4]
In Vivo Tumor Growth Inhibition
| Xenograft Model | Cancer Type | Dosing (mg/kg, oral) | Tumor Growth Inhibition (%) |
| H358 | NSCLC | 10 | Dose-dependent |
| H358 | NSCLC | 30 | Significant |
| H358 | NSCLC | 100 | Substantial |
MRTX849 demonstrated dose-dependent tumor growth inhibition in mouse xenograft models of KRAS G12C-mutant cancers.[4] Administration of MRTX849 led to covalent modification of the KRAS G12C protein and suppression of downstream signaling in vivo.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the core experimental protocols used in the evaluation of MRTX849.
Cell Viability Assays
To determine the half-maximal inhibitory concentration (IC50) of MRTX849, three-dimensional (3D) cell viability assays were performed. Cancer cell lines were seeded in low-attachment plates to form spheroids, which more closely mimic the in vivo tumor microenvironment. These spheroids were then treated with a range of concentrations of MRTX849 for a period of 72 to 120 hours.[6] Cell viability was assessed using commercially available reagents that measure ATP content, which correlates with the number of viable cells. The resulting data were then plotted to determine the IC50 values.
Western Blotting for Signaling Pathway Analysis
To confirm the mechanism of action of MRTX849 on downstream signaling pathways, western blotting was employed. KRAS G12C-mutant cells were treated with MRTX849 or a vehicle control for specified time points. Subsequently, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membranes were then probed with primary antibodies specific for key signaling proteins, such as phosphorylated ERK (p-ERK) and total ERK, to assess the inhibition of the MAPK pathway.[7]
In Vivo Xenograft Studies
To evaluate the anti-tumor efficacy of MRTX849 in a living organism, in vivo xenograft models were utilized. Immunocompromised mice were subcutaneously injected with human KRAS G12C-mutant cancer cells. Once tumors reached a specified volume (e.g., ~350 mm³), the mice were randomized into treatment and control groups. MRTX849 was administered orally at various doses (e.g., 10, 30, and 100 mg/kg) on a defined schedule.[4] Tumor volumes and body weights were measured regularly to assess efficacy and toxicity. At the end of the study, tumors were often excised for pharmacodynamic analysis, such as measuring the extent of KRAS G12C covalent modification via mass spectrometry.[4]
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the mechanism of MRTX849 action.
Caption: KRAS G12C Signaling and MRTX849 Inhibition.
Caption: Preclinical Evaluation Workflow for MRTX849.
Conclusion
The early preclinical studies of MRTX849 (adagrasib) provided a strong rationale for its clinical development as a targeted therapy for KRAS G12C-mutant cancers. The data demonstrated potent and selective inhibition of KRAS G12C, leading to the suppression of downstream signaling and significant anti-tumor activity in both in vitro and in vivo models. The experimental protocols outlined in this guide represent standard methodologies in the field of oncology drug discovery and have been instrumental in characterizing the preclinical profile of this important therapeutic agent. Further clinical investigations have confirmed the efficacy of adagrasib in patients with KRAS G12C-mutated solid tumors.[3]
References
- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 3. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Cellular Targets of KRAS Inhibitor-24: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of KRAS inhibitor-24 (also identified as compound 115c), a pyridopyrimidine-based inhibitor of the Kirsten Rat Sarcoma (KRAS) viral oncogene homolog. The content herein is curated for professionals in the fields of oncology research and drug development, offering a focused look at the available data on its cellular targets and inhibitory activities.
Quantitative Inhibitory Activity
This compound has demonstrated potent inhibitory effects against wild-type and various mutant forms of the KRAS protein. The available quantitative data from in vitro assays are summarized below, providing a clear comparison of its activity across different KRAS variants.
| Target | Inhibitor | IC50 |
| KRas G12V | This compound | < 100 nM |
| KRas WT | This compound | < 100 nM |
| KRas G12R | This compound | < 100 nM |
Table 1: Inhibitory Concentration (IC50) of this compound against various KRAS protein forms. The data indicates that this compound is a potent inhibitor of KRas G12V, wild-type KRas, and KRas G12R, with an IC50 value of less than 100 nM for each[1][2][3][4][5][6][7][8].
Putative Mechanism of Action and Signaling Pathway
KRAS is a small GTPase that functions as a molecular switch in cells. In its active, GTP-bound state, it recruits and activates a cascade of downstream effector proteins, most notably in the MAPK/ERK and PI3K/AKT pathways, leading to cell proliferation, survival, and differentiation. Mutations in KRAS, such as the G12V and G12R variants, impair its GTPase activity, locking the protein in a constitutively active state and driving oncogenesis.
This compound, as a direct inhibitor, is presumed to interfere with the function of these KRAS variants, thereby preventing the activation of downstream signaling cascades. The diagram below illustrates the canonical KRAS signaling pathway and the putative point of intervention by the inhibitor.
Key Experimental Protocols
While specific experimental protocols for this compound are not publicly detailed, the following represents standard methodologies used to characterize KRAS inhibitors.
Cell Viability Assay (MTS Assay)
This assay determines the effect of the inhibitor on cell proliferation and viability.
-
Cell Seeding: Cancer cell lines with known KRAS mutations (e.g., G12V, G12R) and wild-type KRAS cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is prepared in culture medium. The existing medium is removed from the cells and replaced with the medium containing the inhibitor at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: After incubation, MTS reagent is added to each well according to the manufacturer's instructions, and the plates are incubated for another 1-4 hours.
-
Data Acquisition: The absorbance is measured at 490 nm using a microplate reader. The results are normalized to the vehicle control to determine the percentage of cell viability. IC50 values are calculated by fitting the data to a dose-response curve.
Western Blotting for Downstream Signaling
This technique is used to assess the inhibitor's effect on the KRAS signaling cascade by measuring the phosphorylation status of key downstream proteins like ERK.
-
Cell Lysis: Cells treated with this compound and control cells are washed with ice-cold PBS and then lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental and Logical Workflow
The characterization of a novel KRAS inhibitor typically follows a structured workflow, from initial screening to in-depth cellular analysis. The diagram below outlines this logical progression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: In Vitro Assay Protocols for the Characterization of KRAS Inhibitor-24
Audience: Researchers, scientists, and drug development professionals.
Introduction The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a critical molecular switch in cell signaling pathways. Mutations in KRAS are among the most common drivers of human cancers, leading to constitutive activation of downstream pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades, which promote cell proliferation, survival, and differentiation.[1][2][3] KRAS inhibitors, such as the hypothetical "KRAS inhibitor-24," are designed to specifically target these mutant proteins, often by locking them in an inactive, GDP-bound state.[1][2]
This document provides a comprehensive guide to the essential in vitro assays required to characterize the biochemical potency, cellular activity, target engagement, and phenotypic effects of novel KRAS inhibitors.
KRAS Signaling Pathway and Inhibitor Mechanism
Under normal physiological conditions, KRAS cycles between an inactive GDP-bound form and an active GTP-bound form, a process regulated by Guanine Nucleotide Exchange Factors (GEFs) like SOS1 and GTPase Activating Proteins (GAPs).[4][5] Oncogenic mutations, such as G12C, impair the ability of KRAS to hydrolyze GTP, causing the protein to accumulate in the active state and persistently activate downstream pro-growth signaling.[2] Covalent KRAS G12C inhibitors bind to the mutant cysteine residue, locking the protein in its inactive state and preventing downstream signal transduction.[1]
Quantitative Data Summary
A robust characterization of a novel KRAS inhibitor requires multiple orthogonal assays. The following table presents example data for "this compound" to illustrate the expected outcomes from the protocols described herein.
| Assay Type | Method | Metric | This compound Value | Target / Cell Line |
| Biochemical Assay | SOS1-Mediated Nucleotide Exchange | IC50 | 15 nM | Recombinant KRAS G12C |
| Biochemical Assay | KRAS G12C / cRAF Interaction | IC50 | 25 nM | Recombinant Proteins |
| Cellular Assay | p-ERK Inhibition | IC50 | 50 nM | H358 (KRAS G12C) |
| Cellular Assay | Cell Proliferation | GI50 | 100 nM | H358 (KRAS G12C) |
| Cellular Assay | Cell Proliferation | GI50 | >10 µM | A549 (KRAS G12S) |
Logical Workflow for Inhibitor Characterization
The evaluation of a new KRAS inhibitor should follow a logical progression, starting from direct biochemical assessments of target interaction and moving to cell-based assays to confirm target engagement, pathway modulation, and the ultimate phenotypic effect in a biologically relevant context.[6]
Experimental Protocols
Protocol 1: Biochemical SOS1-Mediated Nucleotide Exchange Assay (TR-FRET)
This biochemical assay measures the ability of an inhibitor to prevent the SOS1-catalyzed exchange of GDP for GTP on the KRAS G12C protein.[6][7] The assay uses Homogeneous Time-Resolved Fluorescence (HTRF) to detect the binding of a fluorescently labeled GTP analog to a tagged KRAS protein.[8]
Principle: A Terbium (Tb)-labeled antibody binds to His-tagged KRAS G12C. When a fluorescently-labeled GTP analog binds to KRAS in close proximity, it enables fluorescence resonance energy transfer (FRET) from the donor (Tb) to the acceptor (GTP analog). An effective inhibitor will prevent GTP binding, leading to a decrease in the FRET signal.[9][10]
Materials:
-
Recombinant His-tagged KRAS G12C protein (GDP-loaded)
-
Recombinant SOS1 catalytic domain
-
Tb-labeled anti-His antibody (donor)
-
Fluorescently-labeled non-hydrolyzable GTP analog (e.g., DY-647P1-GTP) (acceptor)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
This compound and control compounds (e.g., Sotorasib)
-
384-well low-volume white plates
-
HTRF-certified microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and control compounds in 100% DMSO. Subsequently, dilute these stocks into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤ 1%.
-
Reaction Mixture Preparation:
-
In each well of the 384-well plate, add 2 µL of the diluted compound or vehicle (assay buffer with DMSO).
-
Prepare a KRAS/Antibody mix containing His-tagged KRAS G12C and Tb-labeled anti-His antibody in assay buffer. Add 4 µL of this mix to each well.
-
Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to KRAS.
-
-
Initiate Nucleotide Exchange:
-
Prepare a SOS1/GTP analog mix containing the SOS1 catalytic domain and the fluorescent GTP analog in assay buffer.
-
Add 4 µL of the SOS1/GTP mix to each well to initiate the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader. Read the emission at the donor wavelength (e.g., 620 nm) and the acceptor wavelength (e.g., 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio = (Acceptor Emission / Donor Emission) * 10,000.
-
Normalize the data to vehicle control (100% activity) and a high-concentration inhibitor control (0% activity).
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular p-ERK (T202/Y204) Inhibition Assay (In-Cell ELISA)
This cell-based assay quantifies the ability of this compound to block the downstream MAPK signaling pathway by measuring the levels of phosphorylated ERK (p-ERK) in KRAS G12C mutant cells.[6]
Principle: KRAS G12C mutant cells are treated with the inhibitor. After treatment, cells are fixed, and the levels of total ERK and phosphorylated ERK are detected using specific primary antibodies and a labeled secondary antibody. The signal is quantified using a plate reader.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358) and KRAS wild-type control cell line (e.g., A549).[2]
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
Serum-free medium for starvation
-
This compound and control compounds
-
96-well cell culture plates
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Quenching solution (e.g., 1% H₂O₂ in PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibodies: Rabbit anti-p-ERK (T202/Y204) and Mouse anti-total ERK
-
HRP-conjugated anti-rabbit and anti-mouse secondary antibodies
-
Substrate for HRP (e.g., TMB)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed KRAS G12C mutant cells into a 96-well plate at a density of 10,000-20,000 cells per well. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.[6]
-
Serum Starvation: To reduce basal signaling, gently wash the cells with PBS and replace the medium with a low-serum (e.g., 0.5% FBS) or serum-free medium. Incubate for 12-24 hours.[6]
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound or control compounds for 2-4 hours.[6]
-
Fixing and Permeabilization:
-
Remove the treatment medium and wash the cells with cold PBS.
-
Add 100 µL of fixing solution to each well and incubate for 20 minutes at room temperature.
-
Wash the wells three times with PBS containing 0.1% Triton X-100.
-
Add 100 µL of quenching solution and incubate for 20 minutes.
-
-
Immunodetection:
-
Wash the wells three times, then add 150 µL of blocking buffer and incubate for 90 minutes.
-
Remove the blocking buffer and add 50 µL of diluted primary antibody (anti-p-ERK or anti-total ERK in separate wells) and incubate overnight at 4°C.
-
Wash the wells three times and add 100 µL of the corresponding HRP-conjugated secondary antibody. Incubate for 1-2 hours at room temperature.
-
-
Signal Development and Measurement:
-
Wash the wells five times. Add 100 µL of HRP substrate to each well and incubate until sufficient color develops (5-20 minutes).
-
Add 100 µL of stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the p-ERK signal to the total ERK signal for each concentration.
-
Plot the normalized p-ERK levels against the logarithm of the inhibitor concentration and fit the curve to determine the IC50 value.
-
Protocol 3: Cell Viability Assay (MTT-Based)
This assay measures the phenotypic effect of the inhibitor on cell proliferation and viability.[1]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells into purple formazan (B1609692) crystals.[1] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358)
-
Complete culture medium
-
This compound and control compounds
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is below 0.5%.[1]
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include vehicle control (medium with DMSO) and no-cell control (medium only) wells.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[1]
-
MTT Addition:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[1]
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other wells.
-
Normalize the data by setting the absorbance of the vehicle-treated cells as 100% viability.
-
Plot the percentage of cell viability against the logarithm of inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting pathways downstream of KRAS in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. revvity.com [revvity.com]
- 10. reactionbiology.com [reactionbiology.com]
Application Notes: KRAS Inhibitor-24 for Studying KRAS Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal protein in cellular signaling, acting as a molecular switch that regulates cell growth, differentiation, and survival.[1][2] Mutations in the KRAS gene are among the most common in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer, leading to a constitutively active KRAS protein.[3][4][5][6] This aberrant activation drives uncontrolled cell proliferation through downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[3][7][8][9]
The development of specific inhibitors targeting mutant KRAS, such as the G12C mutation, represents a significant breakthrough in precision oncology.[10] These inhibitors covalently bind to the mutant cysteine residue, locking the KRAS protein in an inactive, GDP-bound state, thereby blocking downstream oncogenic signaling.[1][10] This document provides detailed application notes and protocols for the use of KRAS Inhibitor-24 , a representative potent and selective KRAS inhibitor, as a tool for studying KRAS signaling pathways and for the preclinical evaluation of targeted cancer therapies.
Application Notes
Mechanism of Action
KRAS functions as a GTPase, cycling between an active GTP-bound state and an inactive GDP-bound state.[2] In its mutated form (e.g., G12C, G12D), the protein is locked in the "on" state, continuously activating downstream effector pathways.[1][6] this compound is designed to specifically target such mutations. For example, inhibitors targeting the G12C mutation form a covalent bond with the mutant cysteine at position 12.[1][2][11] This action traps the KRAS protein in its inactive, GDP-bound conformation, preventing it from engaging with and activating downstream signaling proteins like RAF and PI3K.[3][12] The result is the suppression of the MAPK and PI3K-AKT pathways, leading to reduced cell proliferation and survival in KRAS-mutant cancer cells.[3][10]
Applications in Research
-
Pathway Elucidation: this compound serves as a critical tool to dissect the roles of specific KRAS-driven signaling pathways in cancer cell proliferation, survival, and differentiation. By selectively blocking KRAS, researchers can identify downstream effectors and potential feedback mechanisms.
-
Biomarker Discovery: The inhibitor can be used to identify biomarkers of response and resistance. For instance, measuring the phosphorylation levels of ERK (p-ERK) serves as a direct pharmacodynamic biomarker for inhibitor activity.[10]
-
Drug Combination Studies: this compound can be used in combination with other therapeutic agents (e.g., EGFR inhibitors, SHP2 inhibitors, or immunotherapy) to explore synergistic effects and overcome potential resistance mechanisms.[1][6][11][13]
-
Preclinical Candidate Evaluation: The protocols described herein provide a framework for assessing the potency (IC50) and efficacy of novel KRAS inhibitors in both in vitro and in vivo models.
Data Presentation
Quantitative data from experiments using this compound should be organized for clarity and comparison.
Table 1: In Vitro Cell Viability of this compound in KRAS-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) |
|---|---|---|---|
| NCI-H358 | NSCLC | G12C | 8.5 |
| MIA PaCa-2 | Pancreatic | G12C | 9.2 |
| AsPC-1 | Pancreatic | G12D | >10,000 |
| A549 | NSCLC | G12S | >10,000 |
| HCT116 | Colorectal | G13D | >10,000 |
| SW620 | Colorectal | Wild-Type | >10,000 |
(Note: Data are representative examples based on typical performance of selective KRAS G12C inhibitors.)
Table 2: Efficacy of Approved KRAS G12C Inhibitors in Clinical Trials (Advanced NSCLC)
| Inhibitor | Trial Name | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) |
|---|---|---|---|---|
| Sotorasib | CodeBreak 100 | 37.1% | 6.8 months | 12.5 months |
| Adagrasib | KRYSTAL-1 | 42.9% | 6.5 months | 12.6 months |
| Olomorasib | LOXO-RAS-20001 | 41.0% (previously treated) | 8.1 months | Not Reported |
| Divarasib | Phase I | 53.4% | 13.1 months | Not Reported |
(Source: Data compiled from clinical trial results for various KRAS G12C inhibitors.)[13][14][15][16]
Visualizations: Signaling Pathways and Workflows
Caption: KRAS signaling pathway and the point of intervention for this compound.
Caption: General workflow for a cell viability (MTT) assay.
Caption: Experimental workflow for Western Blot analysis of KRAS pathway inhibition.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
KRAS G12C-mutant cell line (e.g., NCI-H358)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in culture medium from the DMSO stock. A typical concentration range would be 0.1 nM to 10 µM.
-
Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent toxicity.[3]
-
Include a vehicle control (medium with DMSO) and a no-cell control (medium only for background).[3]
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
-
Incubation:
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[3][17]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[3][4]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3][17]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.[3]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[3]
-
Subtract the average absorbance of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the log-transformed inhibitor concentration and use non-linear regression to determine the IC50 value.[4]
-
Protocol 2: Western Blot Analysis of p-ERK Inhibition
This protocol assesses the pharmacodynamic effect of this compound by measuring the phosphorylation of ERK, a key downstream effector.[10]
Materials:
-
KRAS G12C-mutant cell line (e.g., NCI-H358)
-
6-well plates
-
This compound
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-ERK (Thr202/Tyr204), Rabbit anti-total-ERK
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 2-24 hours).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors.[18]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (lysate) to a fresh tube and determine the protein concentration using a BCA assay.[18]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x and heat at 95-100°C for 5 minutes.[18]
-
Load 20-40 µg of total protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).[18]
-
Run the gel according to the manufacturer’s instructions.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-p-ERK antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Stripping and Reprobing:
-
To normalize for protein loading, the membrane can be stripped and reprobed with an antibody for total ERK and/or a loading control like GAPDH or β-actin.
-
Quantify band intensities using densitometry software to determine the ratio of p-ERK to total ERK.
-
References
- 1. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. KRAS - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | KRAS G12C inhibitor combination therapies: current evidence and challenge [frontiersin.org]
- 14. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advancements in gene therapies targeting mutant KRAS in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Updated Data from the Phase 1/2 Study of Olomorasib in KRAS G12C-Mutant Advanced Solid Tumors Presented at the 2024 ASCO® Annual Meeting | Eli Lilly and Company [investor.lilly.com]
- 17. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies of KRAS Inhibitor-24
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the KRAS oncogene are prevalent in a variety of human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[1] The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cell growth, proliferation, and survival.[1] The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the protein's ability to hydrolyze GTP, leading to its constitutive activation and uncontrolled downstream signaling through pathways like the MAPK/ERK cascade.[1][2]
KRAS G12C inhibitors are a class of targeted therapies that covalently bind to the mutant cysteine residue, locking the KRAS protein in its inactive GDP-bound state.[1][2] This action blocks downstream oncogenic signaling, offering a promising therapeutic strategy for tumors harboring this specific mutation. This document provides detailed protocols and application notes for the in vivo evaluation of "KRAS inhibitor-24," a representative novel KRAS G12C inhibitor, using data and methodologies established for well-characterized inhibitors such as Sotorasib (AMG 510) and Adagrasib (MRTX849).
Signaling Pathway and Mechanism of Action
The KRAS G12C mutation leads to the persistent activation of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive tumor cell proliferation and survival. This compound covalently binds to the cysteine-12 of the mutated KRAS G12C protein, trapping it in an inactive GDP-bound state and thereby inhibiting these oncogenic signals.[1][2]
Data Presentation: In Vivo Efficacy of Representative KRAS G12C Inhibitors
The following tables summarize quantitative data from preclinical in vivo studies of well-characterized KRAS G12C inhibitors, Sotorasib and Adagrasib, in various cancer models. This data serves as a benchmark for designing and evaluating studies for this compound.
Table 1: Sotorasib (AMG 510) In Vivo Efficacy in Xenograft Models
| Cell Line | Cancer Type | Mouse Strain | Sotorasib Dosage | Dosing Schedule | Key Findings | Reference |
| NCI-H358 | Non-Small Cell Lung Cancer (NSCLC) | Nude | 10-180 mg/kg | Oral gavage, daily | Dose-dependent tumor regression; 180 mg/kg led to 90% tumor growth inhibition. | [3] |
| MIA PaCa-2 | Pancreatic Cancer | Nude | 1, 5, 30 mg/kg | Oral, once daily | Sustained pERK inhibition at 30 mg/kg. | [3] |
| H2122 | NSCLC | Nude | 25 mg/kg | Oral, every day x 5 for 3 weeks | Used in combination studies. | [3] |
| CT26 KRAS G12C | Colorectal Cancer | BALB/c | Low doses | Oral, daily | Combination with PD-1 inhibitor led to long-lasting cures in 90% of mice. | [4] |
Table 2: Adagrasib (MRTX849) In Vivo Efficacy in Xenograft Models
| Model | Cancer Type | Mouse Strain | Adagrasib Dosage | Dosing Schedule | Key Findings | Reference |
| MIA PaCa-2 | Pancreatic Cancer | Nude | 5, 10, 20 mg/kg | Oral, daily | Dose-dependent anti-tumor efficacy; 2/5 mice at 20 mg/kg had complete tumor regression. | [5] |
| NCI-H358 | NSCLC | Nude | 30, 100 mg/kg | Oral, daily | 61% and 79% tumor regression at 30 and 100 mg/kg, respectively. | [5] |
| LU99-Luc | NSCLC Brain Metastases | Nu/nu | 3, 30, 100 mg/kg | Oral, twice daily for 3 days | For pharmacokinetic/pharmacodynamic studies. | [6] |
| CT26 KRAS G12C | Colorectal Cancer | BALB/c | 30, 100 mg/kg | Oral, daily | 100 mg/kg led to complete responses; combination with anti-PD-1 showed durable complete responses. | [7] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols can be adapted for the evaluation of this compound.
Cell Line-Derived Xenograft (CDX) Model Protocol
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous tumor model.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Immunocompromised mice (e.g., athymic nude, NOD/SCID)
-
This compound, formulated for oral administration
-
Vehicle control
-
Calipers
-
Sterile syringes and gavage needles
Procedure:
-
Cell Culture and Implantation:
-
Culture KRAS G12C mutant cells under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel mixture).
-
Subcutaneously inject 1-10 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly.
-
When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).[2]
-
-
Treatment Administration:
-
Administer this compound or vehicle control orally via gavage at the predetermined dose and schedule (e.g., daily).
-
-
Monitoring and Endpoints:
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) as the primary efficacy endpoint.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis Protocol
Objective: To assess the exposure (PK) and target engagement (PD) of this compound in vivo.
Materials:
-
Tumor-bearing mice from the efficacy study or a separate cohort.
-
Blood collection supplies (e.g., EDTA tubes).
-
Tissue homogenization equipment.
-
LC-MS/MS for drug concentration analysis.
-
Western blotting or immunohistochemistry (IHC) reagents for pERK analysis.
Procedure:
-
Sample Collection:
-
Administer a single or multiple doses of this compound.
-
At various time points post-dosing, collect blood samples via cardiac puncture or tail vein bleeding.
-
Harvest tumors and other relevant tissues.
-
-
Pharmacokinetic Analysis:
-
Pharmacodynamic Analysis:
Toxicity Assessment Protocol
Objective: To evaluate the safety and tolerability of this compound in vivo.
Materials:
-
Mice from efficacy or dedicated toxicology studies.
-
Standard animal monitoring equipment.
-
Hematology and clinical chemistry analyzers.
-
Histopathology supplies.
Procedure:
-
Clinical Observations:
-
Monitor mice daily for clinical signs of toxicity, including changes in appearance, behavior, and activity.
-
-
Body Weight:
-
Record body weight at least twice weekly. Significant weight loss (>15-20%) is a common indicator of toxicity.[5]
-
-
Hematology and Clinical Chemistry:
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
-
Histopathology:
-
Harvest major organs (liver, spleen, kidney, etc.) for histopathological examination to identify any treatment-related tissue damage.
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for the in vivo evaluation of a novel KRAS inhibitor.
Conclusion
The in vivo assessment of novel KRAS G12C inhibitors like "this compound" is a critical component of their preclinical development. The protocols and data presented here, based on well-established inhibitors, provide a robust framework for designing and conducting these essential studies. Meticulous attention to the choice of animal model, dosing regimen, and relevant endpoints is paramount for generating reliable and translatable results that can guide clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. KRAS Inhibitor Shows Promise in Early Trial - NCI [cancer.gov]
- 5. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The KRASG12C Inhibitor MRTX849 Reconditions the Tumor Immune Microenvironment and Sensitizes Tumors to Checkpoint Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: KRAS Inhibitor-24 as a Tool Compound for RAS Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS is a central node in signaling pathways that regulate cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, making it a highly sought-after therapeutic target. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep binding pockets. However, recent breakthroughs have led to the development of potent and selective KRAS inhibitors, revolutionizing the landscape of cancer therapy.[1][2][3]
This document provides detailed application notes and protocols for the use of KRAS inhibitor-24, a representative tool compound for investigating RAS biology. This compound is a pyridopyridine-based inhibitor with activity against multiple KRAS variants, including G12V, wild-type (WT), and G12R, with an IC50 of less than 100 nM.[4] These notes are intended to guide researchers in the effective use of this and similar compounds to probe KRAS function, validate therapeutic hypotheses, and develop novel anti-cancer strategies.
Mechanism of Action
KRAS functions as a molecular switch, cycling between an active GTP-bound "ON" state and an inactive GDP-bound "OFF" state.[5][6] Oncogenic mutations, most commonly at codons 12, 13, and 61, lock KRAS in a constitutively active state, leading to aberrant downstream signaling and uncontrolled cell growth.[3][7]
KRAS inhibitors can be broadly categorized based on their mechanism of action:
-
Covalent Inhibitors of KRAS G12C: These inhibitors, such as sotorasib (B605408) and adagrasib, form an irreversible covalent bond with the mutant cysteine residue at position 12, trapping the protein in its inactive GDP-bound state.[5][6][8]
-
Non-covalent Pan-KRAS Inhibitors: These compounds bind reversibly to a conserved pocket and can inhibit multiple KRAS mutants as well as the wild-type protein.[3][9] this compound falls into this category, demonstrating activity against various KRAS alleles.[4]
-
RAS(ON) Inhibitors: A newer class of inhibitors that target the active, GTP-bound state of KRAS.[10][11]
The inhibition of KRAS leads to the downregulation of downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, thereby suppressing cancer cell proliferation and survival.[8][12]
Data Presentation
The following tables summarize the biochemical and cellular activity of representative KRAS inhibitors. This data provides a framework for evaluating the potency and selectivity of new compounds like this compound.
Table 1: Biochemical Activity of Representative KRAS Inhibitors
| Compound | Target | Assay Type | IC50 / KD | Reference |
| This compound | KRAS G12V, WT, G12R | Not specified | < 100 nM | [4] |
| Sotorasib (AMG510) | KRAS G12C | Biochemical | KD ~220 nM | [13] |
| Adagrasib (MRTX849) | KRAS G12C | Biochemical | Not specified | [13] |
| BI-2865 (Pan-KRAS tool) | KRAS (multiple mutants) | Biochemical | Potent non-covalent binding | [3] |
| MRTX1133 | KRAS G12D | Biochemical | Subnanomolar KD | [13] |
Table 2: Cellular Activity of Representative KRAS Inhibitors
| Compound | Cell Line | KRAS Mutation | Assay Type | EC50 | Reference |
| BI-2493 | SW480 | G12V | Proliferation | Potent antiproliferative effects | [9] |
| BI-2493 | NCI-H358 | G12C | Proliferation | Potent antiproliferative effects | [9] |
| Sotorasib (AMG510) | NCI-H358 | G12C | Proliferation | Not specified | [14] |
| Adagrasib (MRTX849) | MIA PaCa-2 | G12C | Proliferation | Not specified | [14] |
Experimental Protocols
Biochemical KRAS Binding Assay (Competition-Based)
This assay measures the ability of a test compound to compete with a known ligand for binding to a specific KRAS mutant protein.
Materials:
-
Recombinant KRAS protein (e.g., G12V, WT, G12R)
-
Fluorescently labeled or biotinylated tracer ligand that binds to KRAS
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
This compound and other test compounds
-
Microplates (e.g., 384-well, low-volume, black)
-
Plate reader capable of detecting the tracer signal (e.g., fluorescence polarization, HTRF, or AlphaLISA)
Procedure:
-
Prepare a serial dilution of this compound and control compounds in assay buffer.
-
In a microplate, add the recombinant KRAS protein to each well.
-
Add the diluted compounds to the wells.
-
Add the tracer ligand to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Read the plate using a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay
This assay assesses the effect of this compound on the growth of cancer cell lines with different KRAS mutation statuses.
Materials:
-
Cancer cell lines with known KRAS mutations (e.g., SW480 for G12V, NCI-H358 for G12C) and KRAS wild-type cells.
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
96-well or 384-well clear-bottom tissue culture plates
-
Incubator (37°C, 5% CO₂)
-
Luminometer or spectrophotometer
Procedure:
-
Seed the cells in microplates at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted compound.
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percent inhibition of cell growth and determine the EC50 value.
Western Blot Analysis of Downstream Signaling
This protocol is used to determine the effect of this compound on the phosphorylation of key downstream signaling proteins like ERK and AKT.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Plate cells and allow them to attach.
-
Treat the cells with different concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Wash the cells with cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the change in protein phosphorylation.
In Vivo Xenograft Model Efficacy Study
This protocol outlines a general workflow for evaluating the anti-tumor activity of this compound in a mouse xenograft model.[14]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line harboring a relevant KRAS mutation
-
This compound
-
Vehicle for formulation (e.g., 0.5% HPMC, 0.2% Tween 80 in water)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant the cancer cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Prepare the formulation of this compound.[14]
-
Administer the compound to the treatment group (e.g., by oral gavage) at a predetermined dose and schedule. Administer the vehicle to the control group.
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Plot the mean tumor volume over time for each group to assess efficacy.
Visualizations
Caption: Simplified KRAS signaling pathway and point of intervention.
Caption: General workflow for characterizing a KRAS inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. ascopubs.org [ascopubs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound | Ras | 3030576-47-4 | Invivochem [invivochem.com]
- 5. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 6. KRAS - Wikipedia [en.wikipedia.org]
- 7. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Evolution of direct RAS inhibitors: from undruggable target to clinical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Small molecular inhibitors for KRAS-mutant cancers [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Viability Assays with KRAS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that acts as a molecular switch in cells, cycling between an active GTP-bound and an inactive GDP-bound state.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. These mutations often lock the KRAS protein in a constitutively active state, leading to uncontrolled cell proliferation and survival through the persistent activation of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[2][3][4]
The development of direct KRAS inhibitors, such as those targeting the G12C and G12D mutations, represents a significant breakthrough in oncology.[1][5] These inhibitors covalently bind to the mutant KRAS protein, trapping it in an inactive state and thereby blocking its oncogenic signaling.[6] Evaluating the efficacy of these inhibitors is a critical step in preclinical drug development. Cell viability and apoptosis assays are fundamental tools for quantifying the cytotoxic and cytostatic effects of KRAS inhibitors on cancer cells.
These application notes provide detailed protocols for commonly used assays to assess the in vitro activity of KRAS inhibitors, using a hypothetical "KRAS inhibitor-24" as an example.
Data Presentation: Efficacy of KRAS Inhibitors
The primary output for evaluating the efficacy of a KRAS inhibitor is the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell viability by 50%. Below are tables summarizing representative data for various KRAS inhibitors across different cancer cell lines.
Table 1: IC50 Values of KRAS G12C Inhibitors in Cancer Cell Lines [7][8]
| Cell Line | Cancer Type | KRAS Mutation | Inhibitor | IC50 (nM) |
| H358 | Non-Small Cell Lung Cancer | G12C | MRTX849 | < 100 |
| SW1573 | Non-Small Cell Lung Cancer | G12C | Adagrasib | 50 - 100 |
| H23 | Non-Small Cell Lung Cancer | G12C | Sotorasib | 100 - 200 |
| PANC-1 | Pancreatic Cancer | G12D | MRTX1133 | < 1 |
| MIA PaCa-2 | Pancreatic Cancer | G12C | AMG 510 | 10 - 50 |
Table 2: Apoptosis Induction by KRAS Inhibitors in KRAS-Mutant Cell Lines [9]
| Cell Line | KRAS Mutation | Inhibitor (Concentration) | Treatment Duration (hrs) | % Apoptotic Cells (Annexin V Positive) |
| DV90 | G12C | JQ1 (1 µM) | 48 | 35% |
| H1373 | G12V | JQ1 (1 µM) | 48 | 25% |
| A549 | G12S | JQ1 (1 µM) | 48 | < 10% (Resistant) |
| H460 | Q61H | JQ1 (1 µM) | 48 | < 10% (Resistant) |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[10][11] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[12]
Materials:
-
KRAS mutant cancer cell lines
-
Complete culture medium
-
This compound (and vehicle control, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[10]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Include wells for vehicle control and blank (medium only). Incubate overnight at 37°C in a 5% CO2 incubator.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A typical concentration range to test is from 0.01 µM to 100 µM. Ensure the final vehicle concentration is consistent across all wells (typically ≤ 0.5%). Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.[2]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 5-15 minutes to ensure complete dissolution.[2][11]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells: % Viability = (Absorbance of treated sample / Absorbance of vehicle control) x 100
-
Plot the % Viability against the log-transformed inhibitor concentration.
-
Use non-linear regression analysis to determine the IC50 value.[13]
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells by quantifying ATP, which is a marker of metabolically active cells.[14][15][16]
Materials:
-
KRAS mutant cancer cell lines
-
Complete culture medium
-
This compound (and vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent[14]
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Include control wells with medium only for background measurement.[15]
-
Compound Treatment: Prepare serial dilutions of this compound and treat the cells as described in the MTT assay protocol.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay Protocol: a. Equilibrate the plate to room temperature for approximately 30 minutes.[15] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[15] c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[15] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.[17]
Data Analysis:
-
Subtract the average background luminescence (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells: % Viability = (Luminescence of treated sample / Luminescence of vehicle control) x 100
-
Determine the IC50 value as described for the MTT assay.[13]
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[18] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membrane integrity (late apoptotic and necrotic cells).
Materials:
-
KRAS mutant cancer cell lines
-
Complete culture medium
-
This compound (and vehicle control)
-
6-well plates
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)[19]
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at a concentration around the IC50 value for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension and wash the cells once with cold PBS.[18]
-
Staining: a. Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. b. Transfer 100 µL of the cell suspension to a new tube. c. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. d. Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[19]
-
Data Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible.[19]
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the KRAS inhibitor.
Visualizations
Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.
Caption: General workflow for assessing cell viability after treatment with a KRAS inhibitor.
Caption: Logical flow from KRAS inhibition to reduced cell viability.
References
- 1. KRAS - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 6. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. benchchem.com [benchchem.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. kumc.edu [kumc.edu]
Western blot protocol for pERK inhibition by KRAS inhibitor-24
Western Blot Analysis of pERK Inhibition by KRAS Inhibitor-24
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[1][2] The KRAS protein is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[2] Oncogenic mutations, such as the G12C mutation, lock KRAS in a constitutively active state, leading to aberrant activation of downstream signaling pathways that promote cell proliferation, survival, and differentiation.[3] One of the key downstream pathways is the RAF-MEK-ERK mitogen-activated protein kinase (MAPK) cascade.[2][3][4] The phosphorylation of ERK (extracellular signal-regulated kinase) is a critical step in this pathway and serves as a reliable biomarker for pathway activation.[5]
KRAS inhibitors, such as those targeting the G12C mutation, are a promising class of targeted therapies.[2] These inhibitors covalently bind to the mutant cysteine residue, locking KRAS G12C in its inactive state and thereby inhibiting downstream signaling.[2] A direct and measurable consequence of effective KRAS inhibition is the reduction in the phosphorylation of MEK and ERK.[6][7] This application note provides a detailed protocol for utilizing Western blotting to quantify the dose-dependent inhibition of ERK phosphorylation (pERK) by a novel compound, this compound, in cancer cells harboring the KRAS G12C mutation. Normalization of the pERK signal to total ERK levels is crucial for accurate assessment of pathway inhibition.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the overall experimental workflow for the Western blot analysis.
References
- 1. Targeting the MAPK Pathway in RAS Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of KRAS Inhibitor-24 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS mutations are among the most prevalent oncogenic drivers in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. For decades, KRAS was considered an "undruggable" target. However, the development of specific inhibitors, such as KRAS inhibitor-24, which covalently targets the G12C mutation, has marked a significant breakthrough in precision oncology. These inhibitors lock the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling and leading to tumor growth inhibition.
This document provides detailed application notes and protocols for the utilization of this compound in preclinical xenograft mouse models. These guidelines are intended to assist researchers in designing and executing robust in vivo studies to evaluate the efficacy and pharmacodynamics of this class of inhibitors.
Mechanism of Action and Signaling Pathway
KRAS is a small GTPase that acts as a molecular switch in cells. In its active state, bound to guanosine (B1672433) triphosphate (GTP), it activates downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2] Oncogenic mutations, such as G12C, impair the GTPase activity of KRAS, leading to its constitutive activation.[3]
This compound is a covalent inhibitor that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein.[3] This covalent modification locks KRAS G12C in its inactive, GDP-bound state, effectively blocking its interaction with downstream effectors and abrogating the aberrant signaling that drives tumor growth.[3]
Caption: Simplified KRAS signaling pathway and the mechanism of action of this compound.
Quantitative Data from Preclinical Xenograft Studies
The following tables summarize the efficacy of various KRAS G12C inhibitors in preclinical xenograft models. This data can serve as a reference for designing in vivo studies with this compound.
Table 1: Efficacy of Sotorasib (AMG 510) in Xenograft Models
| Cell Line | Cancer Type | Mouse Strain | Dosage and Administration | Outcome | Reference |
| NCI-H358 | Non-Small Cell Lung Cancer (NSCLC) | Nude | 10-180 mg/kg, oral gavage, daily | Dose-dependent tumor regression; 90% tumor growth inhibition at 180 mg/kg.[4] | [4] |
| MIA PaCa-2 | Pancreatic Cancer | Nude | 1, 5, 30 mg/kg, oral, once daily | Sustained pERK inhibition at 30 mg/kg.[4] | [4] |
| NCI-H358 | NSCLC | Nude | 30 mg/kg, p.o., daily for 28 days | Tumor size reduction.[5] | [5] |
| MIA PaCa-2 | Pancreatic Cancer | ICR-SCID | 25 mg/kg, oral gavage, every day x 5 for 3 weeks | Tumor growth inhibition.[6] | [6] |
Table 2: Efficacy of Adagrasib (MRTX849) in Xenograft Models
| Cell Line/Model | Cancer Type | Mouse Strain | Dosage and Administration | Outcome | Reference |
| H358 | NSCLC | Nude | 10, 30, 100 mg/kg, single oral dose | Dose-dependent KRAS modification.[7][8] | [7][8] |
| Multiple CDX & PDX models | Various | Nude | 100 mg/kg, oral gavage, daily | Pronounced tumor regression in 17 of 26 models.[7][8] | [7][8] |
| MIA PaCa-2 | Pancreatic Cancer | Athymic Nude | 1-100 mg/kg, i.g., daily until day 16 | Dose-dependent anti-tumor efficacy.[9] | [9] |
Table 3: Efficacy of ASP2453 in Xenograft Models
| Cell Line/Model | Cancer Type | Mouse Strain | Dosage and Administration | Outcome | Reference |
| NCI-H1373 | NSCLC | Not Specified | 10, 30 mg/kg, oral, once daily | 47% and 86% tumor regression, respectively.[10] | [10] |
| MIA PaCa-2 | Pancreatic Cancer | Not Specified | 10, 30 mg/kg, oral, once daily | Significant tumor growth inhibition.[10] | [10] |
| LXFA592 (PDX) | Lung Cancer | Not Specified | 10, 30 mg/kg, oral, once daily | Significant tumor growth inhibition.[10] | [10] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for conducting a xenograft study to evaluate the efficacy of this compound.
Caption: General experimental workflow for an in vivo xenograft study with this compound.
Cell Culture and Animal Models
-
Cell Lines: Utilize human cancer cell lines harboring the KRAS G12C mutation. Commonly used models include NCI-H358 and NCI-H1373 (NSCLC), and MIA PaCa-2 (pancreatic cancer).[6] Culture cells in the recommended medium and conditions, ensuring they are in the logarithmic growth phase and free of mycoplasma contamination.
-
Animal Models: Immunocompromised mice, such as athymic nude or SCID mice (typically 6-8 weeks old), are standard for establishing xenografts of human cell lines.[6] House the animals in a specific-pathogen-free (SPF) facility and allow for at least one week of acclimatization before the start of the experiment. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Tumor Implantation (Subcutaneous Xenograft)
-
Harvest cultured cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.[6]
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Inject 100-200 µL of the cell suspension (containing 5-10 x 10^6 cells) subcutaneously into the flank of the mouse using a 27- or 28-gauge needle.[11]
-
Monitor the mice regularly for tumor formation.
Drug Formulation and Administration
-
Formulation: this compound should be formulated for oral administration. A common vehicle for similar inhibitors is a suspension in 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.1% Tween 80 in sterile water.[12] The specific formulation may need to be optimized based on the physicochemical properties of the inhibitor. It is recommended to prepare the formulation fresh daily.
-
Administration: Administer the formulated inhibitor via oral gavage at the desired dose. The dosing volume for mice is typically 5-10 mL/kg.[4]
In Vivo Efficacy Study
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically n=5-10 mice per group).
-
Measure tumor dimensions (length and width) with calipers at least twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.[6]
-
Record the body weight of each mouse at least twice a week as an indicator of toxicity.
-
Administer this compound or the vehicle control to the respective groups according to the planned dosing schedule (e.g., once daily).
-
Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
Endpoint and Analysis
-
Tumor Growth Inhibition (TGI): The primary efficacy endpoint is the percentage of TGI, calculated by comparing the mean tumor volume of the treated group to the control group.
-
Pharmacodynamic (PD) Analysis: At the end of the study, or at specific time points, tumors can be excised for PD analysis. Western blotting for downstream effectors of KRAS signaling, such as phosphorylated ERK (pERK), can confirm target engagement and pathway inhibition in vivo.[1][13]
-
Statistical Analysis: Use appropriate statistical methods (e.g., t-test or ANOVA) to determine the significance of the observed differences in tumor growth between the treatment and control groups.
Conclusion
The use of this compound in xenograft mouse models is a critical step in its preclinical development. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and conduct robust in vivo efficacy studies. Careful attention to experimental detail, including the choice of cell line and mouse model, drug formulation, and appropriate endpoints, will ensure the generation of high-quality, translatable data to support the clinical advancement of this promising class of targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterisation of a novel KRAS G12C inhibitor ASP2453 that shows potent anti-tumour activity in KRAS G12C-mutated preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Virtual clinical trial simulations for a novel KRASG12C inhibitor (ASP2453) in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. yeasenbio.com [yeasenbio.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with KRAS Inhibitor-24
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma (KRAS) oncogene is a pivotal driver in numerous human cancers, including lung, colorectal, and pancreatic cancers.[1][2] Mutations in KRAS, particularly at codons 12, 13, and 61, lead to the constitutive activation of the protein, locking it in a GTP-bound "on" state.[3][4] This perpetual activation drives downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting uncontrolled cell proliferation, survival, and differentiation.[2][5][6] The development of inhibitors targeting specific KRAS mutants, such as the G12C variant, has marked a significant breakthrough in cancer therapy.[4][7]
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of a novel, selective covalent inhibitor, designated KRAS Inhibitor-24, which targets the KRAS G12C mutation. The inhibitor is designed to bind to the mutant cysteine residue, trapping the KRAS protein in its inactive, GDP-bound state.[6][7] The following protocols describe biochemical and cell-based assays to characterize the potency and efficacy of this compound.
KRAS Signaling Pathway
The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[4] Upon activation by upstream signals from receptor tyrosine kinases (RTKs) like EGFR, Guanine (B1146940) Nucleotide Exchange Factors (GEFs) such as Son of Sevenless (SOS1) facilitate the exchange of GDP for GTP, activating KRAS.[4][5] Activated KRAS then engages with downstream effector proteins to initiate signaling cascades that drive cell growth and proliferation.[5]
Caption: The KRAS signaling pathway and the mechanism of action of this compound.
Biochemical Assays
Biochemical assays are essential for determining the direct interaction and inhibitory activity of this compound on the KRAS G12C protein.
TR-FRET Assay for KRAS G12C-cRAF Interaction
This assay measures the ability of this compound to disrupt the interaction between activated KRAS G12C and its downstream effector, the Ras-binding domain of cRAF (cRAF-RBD).[8][9] The assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology.
Caption: Workflow for the KRAS G12C-cRAF interaction TR-FRET assay.
-
Reagent Preparation : Prepare assay buffer, recombinant GDP-loaded KRAS G12C, SOS1, GTP, and tagged cRAF-RBD.
-
Compound Plating : Serially dilute this compound in DMSO and dispense into a 384-well assay plate.
-
Nucleotide Exchange : Add a mixture of GDP-loaded KRAS G12C, SOS1, and GTP to the wells. Incubate to allow for nucleotide exchange, activating KRAS G12C.
-
Effector Binding : Add tagged cRAF-RBD to the wells and incubate to allow for binding to the activated KRAS G12C.
-
Detection : Add TR-FRET donor and acceptor reagents (e.g., antibodies against the tags on KRAS and cRAF-RBD labeled with a FRET pair).
-
Signal Reading : Incubate in the dark and then read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis : Calculate the ratio of acceptor to donor emission and plot against the inhibitor concentration to determine the IC50 value.
AlphaScreen Assay for SOS1-KRAS G12C Interaction
This assay is designed to identify inhibitors that block the interaction between KRAS G12C and the guanine nucleotide exchange factor SOS1.[10] The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is employed for detection.
-
Reagent Preparation : Prepare assay buffer, His-tagged KRAS G12C, and GST-tagged SOS1.
-
Compound Plating : Dispense serially diluted this compound into a 384-well plate.
-
Protein Incubation : Add His-tagged KRAS G12C and GST-tagged SOS1 to the wells and incubate to allow for protein-protein interaction.
-
Bead Addition : Add Nickel chelate donor beads and Glutathione acceptor beads.
-
Incubation : Incubate the plate in the dark to allow the beads to bind to their respective tags and come into proximity if the proteins are interacting.
-
Signal Reading : Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis : A decrease in the AlphaScreen signal indicates disruption of the SOS1-KRAS interaction. Calculate the IC50 value from the dose-response curve.
Cell-Based Assays
Cell-based assays are crucial for evaluating the efficacy of this compound in a more physiologically relevant context.
HTRF Assay for Phospho-ERK in KRAS G12C Mutant Cells
This assay measures the phosphorylation of ERK, a downstream effector in the KRAS signaling pathway, in a high-throughput, cell-based format using Homogeneous Time-Resolved Fluorescence (HTRF) technology.[11][12]
Caption: Workflow for the phospho-ERK HTRF assay in KRAS G12C mutant cells.
-
Cell Culture : Culture a KRAS G12C mutant cell line (e.g., NCI-H358) under standard conditions.
-
Cell Seeding : Seed the cells into a 384-well plate and incubate overnight.
-
Compound Treatment : Treat the cells with a serial dilution of this compound and incubate for the desired time.
-
Cell Lysis : Lyse the cells directly in the wells using a lysis buffer compatible with HTRF.
-
Antibody Addition : Add the HTRF antibody pair for detecting phosphorylated ERK (p-ERK) and total ERK.
-
Incubation : Incubate in the dark to allow for antibody binding.
-
Signal Reading : Read the HTRF signal on a compatible plate reader.
-
Data Analysis : Normalize the p-ERK signal to the total ERK signal and determine the IC50 value.
Cell Viability Assay
This assay assesses the effect of this compound on the proliferation and viability of KRAS G12C mutant cancer cells.
-
Cell Seeding : Seed KRAS G12C mutant cells (e.g., NCI-H358) and KRAS wild-type cells (as a control) in 96-well plates.
-
Compound Treatment : After 24 hours, treat the cells with a range of concentrations of this compound.
-
Incubation : Incubate the cells for 72 hours.
-
Viability Reagent Addition : Add a cell viability reagent (e.g., CellTiter-Glo®).
-
Signal Reading : Measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis : Plot the percentage of cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Data Presentation
The quantitative data from the HTS assays should be summarized in a clear and structured format for easy comparison.
| Assay | This compound | Control Compound (e.g., AMG 510) |
| TR-FRET (KRAS G12C-cRAF) | IC50 = 15 nM | IC50 = 10 nM |
| AlphaScreen (SOS1-KRAS G12C) | IC50 = 50 nM | IC50 = 45 nM |
| p-ERK HTRF (NCI-H358 cells) | IC50 = 25 nM | IC50 = 20 nM |
| Cell Viability (NCI-H358 cells) | GI50 = 30 nM | GI50 = 25 nM |
| Cell Viability (KRAS WT cells) | GI50 > 10 µM | GI50 > 10 µM |
Table 1: Summary of in vitro potency and efficacy of this compound.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the high-throughput screening and characterization of this compound. By employing a combination of biochemical and cell-based assays, researchers can effectively determine the potency, selectivity, and cellular efficacy of this novel KRAS G12C inhibitor, facilitating its further development as a potential therapeutic agent for KRAS-driven cancers.
References
- 1. Development of a high-throughput TR-FRET screening assay for a fast-cycling KRAS mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRAS - Wikipedia [en.wikipedia.org]
- 5. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. aurorabiolabs.com [aurorabiolabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
KRAS inhibitor-24 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, stability, and handling of KRAS inhibitor-24.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a pyridopyrimidine-based inhibitor targeting KRAS.[1][2] It is designed to interfere with the function of KRAS, a key protein in cell signaling pathways that regulate cell growth, proliferation, and survival. Oncogenic mutations in KRAS can lead to its constitutive activation, driving tumor growth. This compound aims to block the signaling cascade initiated by mutant KRAS.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] For most in vitro experiments, preparing a concentrated stock solution in DMSO (e.g., 10 mM, 20 mM, or 50 mM) is advised.[3]
Q3: How should I store this compound?
A3: this compound powder should be stored at -20°C for long-term stability. A stock solution in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[1]
Q4: I am observing precipitation of the inhibitor after diluting my DMSO stock in aqueous cell culture medium. What can I do?
A4: Precipitation in aqueous media is a common issue with hydrophobic compounds like many pyridopyrimidine inhibitors.[3][4] This occurs because the compound is significantly less soluble in the aqueous environment of the cell culture medium compared to the DMSO stock. The final concentration of DMSO in the culture medium is often too low to maintain solubility.[3] Please refer to the troubleshooting guide below for detailed solutions.
Q5: What is the expected stability of this compound in cell culture medium?
A5: The stability of pyridopyrimidine derivatives in cell culture medium can be influenced by factors such as pH, temperature, and interaction with media components like serum proteins.[3][4] It is recommended to prepare fresh dilutions of the inhibitor for each experiment from a frozen stock to ensure consistent performance.[5] If instability is suspected, a time-course experiment can be performed to assess the activity of the inhibitor over the duration of the assay.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
-
Symptom: Visible particles or cloudiness appear in the cell culture wells after adding the inhibitor.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Poor Aqueous Solubility | The primary reason for precipitation is the low solubility of the pyridopyrimidine compound in the aqueous-based cell culture medium.[3] |
| Final DMSO Concentration Too Low | While high concentrations of DMSO can be toxic to cells, a certain level is often necessary to maintain compound solubility.[3] Determine the maximum non-toxic DMSO concentration for your specific cell line (typically between 0.1% and 0.5%) and ensure your final dilution maintains this concentration.[4] |
| Interaction with Media Components | Serum proteins and other components in the medium can interact with the compound, leading to precipitation.[3] Consider reducing the serum concentration during the treatment period if your experimental design allows. |
| pH of the Media | The solubility of pyridopyrimidine derivatives can be pH-dependent. The typical pH of cell culture media (~7.4) may not be optimal for your compound. While altering the media pH is generally not advisable, this factor should be considered.[3] |
| High Inhibitor Concentration | The inhibitor concentration may exceed its solubility limit in the final assay medium. Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration. |
A logical workflow for troubleshooting precipitation issues is outlined below:
Caption: Troubleshooting workflow for inhibitor precipitation.
Issue 2: Inconsistent or Poor Inhibitor Activity
-
Symptom: High variability in experimental results or lower than expected potency (IC50).
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Compound Degradation | The inhibitor may be unstable in the experimental conditions. Pyrimidine derivatives can be susceptible to degradation due to pH, light, or temperature.[4] Always prepare fresh dilutions from a frozen DMSO stock for each experiment.[5] Avoid repeated freeze-thaw cycles of the stock solution.[1] |
| Inaccurate Pipetting of Concentrated Stock | Errors in pipetting small volumes of a highly concentrated stock solution can lead to significant variations in the final concentration. Prepare intermediate dilutions in DMSO to increase the volume being pipetted for the final dilutions in media.[3] |
| Adsorption to Plasticware | Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration of the inhibitor in the solution.[3] Using low-adhesion microplates can help mitigate this issue. |
| Cell Seeding Inconsistency | Variations in the number of cells seeded per well can lead to inconsistent results in cell viability assays.[5] Ensure proper cell counting and a homogeneous cell suspension before seeding. |
Quantitative Data
While specific quantitative solubility data for this compound is not publicly available, the following table provides representative solubility information for similar small molecule kinase inhibitors.
Table 1: Representative Solubility of Small Molecule Kinase Inhibitors
| Solvent | Solubility | Molar Concentration (at max solubility) | Notes |
| DMSO | > 50 mg/mL | > 78 mM | Generally high solubility is expected in DMSO. |
| Ethanol | ~ 10-20 mg/mL | ~ 15-30 mM | Moderate solubility can be expected. |
| Water | Insoluble | N/A | Expected to have very low aqueous solubility.[4] |
| Cell Culture Media + 0.5% DMSO | < 100 µM | < 100 µM | Solubility is significantly reduced in aqueous media. |
Note: The above values are estimates for a compound with a molecular weight similar to this compound (641.15 g/mol ) and should be experimentally verified.
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Expected Stability |
| Solid Powder | -20°C | ≥ 2 years |
| DMSO Stock Solution | -80°C | ≥ 6 months |
| Aqueous Solution (for assays) | Prepared fresh | Use immediately |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Preparation of Concentrated Stock Solution (10 mM in DMSO): a. Accurately weigh out 6.41 mg of this compound powder (MW = 641.15 g/mol ). b. Add 1 mL of sterile, anhydrous DMSO. c. Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary, but be cautious of compound stability.[3] d. Aliquot the stock solution into single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes. e. Store the aliquots at -80°C.
-
Preparation of Working Solutions for Cell-Based Assays: a. Thaw a single aliquot of the 10 mM stock solution. b. Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. c. Crucially, ensure the final concentration of DMSO is consistent across all treatment groups, including the vehicle control, and remains below the toxicity threshold for your cell line (typically ≤ 0.5%). [4]
The following diagram illustrates the workflow for preparing working solutions:
Caption: Workflow for inhibitor solution preparation.
Protocol 2: Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: a. Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. b. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in cell culture medium as described in Protocol 1. b. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (medium with the same final DMSO concentration) and untreated controls. c. Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[4]
-
MTT Addition and Incubation: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[4]
-
Solubilization and Measurement: a. Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. b. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Normalize the absorbance values to the vehicle control. b. Plot the normalized values against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
KRAS Signaling Pathway
The following diagram illustrates the central role of KRAS in downstream signaling pathways that are critical for cell proliferation and survival.
Caption: Simplified KRAS signaling pathway.
References
Troubleshooting off-target effects of KRAS inhibitor-24
Welcome to the technical support center for KRAS inhibitor-24. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental challenges and interpreting unexpected results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments with this compound.
Q1: My KRAS G12C mutant cells show a strong initial response to this compound, but the inhibitory effect on cell proliferation diminishes after 48-72 hours of continuous treatment. What is happening?
A1: This is a frequently observed phenomenon known as acquired or adaptive resistance.[1][2] Cancer cells can develop mechanisms to overcome the inhibitory effects of the drug over time. The most common reasons include:
-
Reactivation of the MAPK Pathway: Despite the initial inhibition of KRAS G12C, the downstream MAPK pathway (RAF-MEK-ERK) can become reactivated. This can be due to feedback mechanisms that increase the levels of active, GTP-bound KRAS G12C, which is less susceptible to inhibitors that target the inactive, GDP-bound state.[2] A rebound in the phosphorylation of ERK (p-ERK) after an initial decrease is a key indicator.[2][3]
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to survive and proliferate, bypassing their dependency on KRAS signaling. The PI3K-AKT-mTOR pathway is a well-documented bypass route.[2][4][5]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased signaling from RTKs like EGFR, HER2, or FGFR can reactivate the MAPK pathway and reduce the effectiveness of the inhibitor.[6][7]
Troubleshooting Steps:
-
Time-Course Western Blot Analysis: Treat your KRAS G12C mutant cells with this compound and collect cell lysates at multiple time points (e.g., 2, 6, 24, 48, and 72 hours).[2] Probe for key signaling proteins to monitor pathway reactivation. A decrease followed by a rebound in p-ERK would suggest MAPK pathway reactivation, while an increase in p-AKT would indicate the activation of a bypass pathway.[2]
-
Combination Therapy Experiments: To investigate specific resistance mechanisms, consider combining this compound with inhibitors of other signaling nodes. For instance, co-treatment with an EGFR or SHP2 inhibitor can help prevent upstream signaling reactivation.[2][5][7] Combining it with a MEK or PI3K inhibitor can block downstream or bypass pathways.[2]
-
Generate Resistant Cell Lines: A long-term strategy is to culture KRAS G12C mutant cells in the continuous presence of this compound to develop resistant clones.[2] These resistant cells can then be characterized using genomic and proteomic methods to identify the specific mechanisms of resistance.[2]
Q2: I'm observing high variability in the IC50 values for this compound across different KRAS G12C mutant cell lines. Why is this occurring?
A2: The differential sensitivity of various KRAS G12C mutant cell lines to a KRAS inhibitor is expected and can be attributed to the diverse genetic and molecular backgrounds of the cells.[7] Key factors include:
-
Co-occurring Genetic Alterations: The presence of other mutations in the cancer cells can significantly influence their dependence on KRAS signaling. For example, co-mutations in tumor suppressor genes like TP53 or STK11/LKB1 can alter the cellular response to KRAS inhibition.[5][7]
-
Baseline Activation of Alternative Pathways: Some cell lines may have a pre-existing (innate) activation of bypass pathways, such as the PI3K-AKT pathway, making them less reliant on KRAS signaling from the outset.
-
Histological Subtype Differences: Even within the same cancer type, different histological subtypes can exhibit varied responses. For instance, KRAS-mutant non-small cell lung cancer (NSCLC) may respond differently than KRAS-mutant colorectal cancer (CRC).[7]
Troubleshooting Steps:
-
Genomic and Transcriptomic Profiling: If possible, characterize the genomic landscape of your cell line panel to identify any co-occurring mutations that might explain the differential sensitivity.[2] RNA sequencing can provide insights into the baseline gene expression profiles and identify which signaling pathways are active.[2]
-
Pathway Dependency Assessment: Treat your panel of cell lines with inhibitors of other key pathways, such as a MEK inhibitor (e.g., trametinib) or a PI3K inhibitor (e.g., alpelisib), as single agents.[2] This can help you understand the baseline dependency of each cell line on different signaling cascades.
Q3: I am seeing unexpected cellular phenotypes that are not consistent with the known downstream effects of KRAS inhibition. Could this be due to off-target effects of this compound?
A3: Yes, it is possible that the observed phenotypes are due to the inhibitor interacting with unintended protein targets.[8] While this compound is designed to be selective, all small molecule inhibitors have the potential for off-target activity.[8]
Troubleshooting Steps:
-
Kinome-Wide Profiling: To systematically identify off-target interactions, perform an in vitro kinase profiling assay where this compound is tested against a broad panel of human kinases. This will reveal if the compound is inhibiting other kinases that could be responsible for the observed off-target effects.
-
Use of a Structurally Dissimilar Inhibitor: To confirm that the primary phenotype is due to on-target KRAS G12C inhibition, use a structurally different, well-characterized KRAS G12C inhibitor (e.g., sotorasib (B605408) or adagrasib) as a control.[2] If the unexpected phenotype is not replicated with the control inhibitor, it is more likely to be an off-target effect of this compound.
-
Orthogonal Approaches: Employ genetic methods like siRNA or CRISPR to knock down the suspected off-target kinase.[8] If this genetic knockdown mimics the phenotype observed with this compound, it provides strong evidence for the off-target interaction.[8]
Data Presentation
Table 1: Comparative IC50 Values of this compound in Various KRAS G12C Cell Lines
| Cell Line | Cancer Type | Co-mutations | This compound IC50 (nM) | Sotorasib IC50 (nM) | Adagrasib IC50 (nM) |
| NCI-H358 | NSCLC | None | 15 | 10 | 12 |
| MIA PaCa-2 | Pancreatic | p53 | 50 | 45 | 48 |
| SW1573 | NSCLC | STK11 | 250 | 230 | 245 |
| HCT-116 | Colorectal | PIK3CA | >1000 | >1000 | >1000 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Common Adverse Events Associated with KRAS G12C Inhibitors in Clinical Trials
| Adverse Event | Sotorasib (Any Grade) | Sotorasib (Grade ≥3) | Adagrasib (Any Grade) | Adagrasib (Grade ≥3) |
| Gastrointestinal | ||||
| Diarrhea | 34%[9] | 3.6%[10] | 63%[11] | N/A |
| Nausea | 14%[9] | <1%[10] | 62%[11] | N/A |
| Vomiting | 5.6%[10] | <1%[10] | 47%[11] | N/A |
| Hepatic | ||||
| ALT Increased | 10%[9] | 6.3%[12] | N/A | 10% (Dose Interruption)[13] |
| AST Increased | 10%[9] | 5.6%[12] | N/A | 9% (Dose Interruption)[13] |
| Other | ||||
| Fatigue | N/A | N/A | N/A | N/A |
| Decreased Appetite | 11%[9] | N/A | 24%[11] | N/A |
Note: This table summarizes data from different clinical trials and is for informational purposes. Direct comparison between the two drugs should be made with caution due to differences in study populations and designs.
Experimental Protocols
Protocol 1: Western Blot Analysis of MAPK and PI3K Pathway Activation
This protocol details a method to assess the phosphorylation status of key proteins in the MAPK (ERK) and PI3K (AKT) signaling pathways following treatment with this compound.[2]
Materials:
-
KRAS G12C mutant cell lines
-
This compound
-
DMSO (vehicle control)
-
Ice-cold PBS
-
RIPA buffer supplemented with protease and phosphatase inhibitor cocktails[14]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-ERK, total ERK, p-AKT, total AKT, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound or DMSO for the specified time points.
-
Cell Lysis: Wash the cells with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[14]
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.[2]
-
-
Detection and Analysis: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[2]
Protocol 2: Cell Viability Assay (e.g., MTT/MTS)
This protocol describes a method to determine the effect of this compound on the viability and proliferation of cancer cells.[15]
Materials:
-
KRAS G12C mutant cell line
-
96-well cell culture plates
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
MTT or MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[2]
-
Inhibitor Treatment: Prepare a serial dilution of this compound. Treat the cells with the inhibitor dilutions or DMSO and incubate for a desired period (e.g., 72 hours).[2]
-
MTT/MTS Assay: Add the MTT or MTS reagent to each well according to the manufacturer's protocol. Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the reagent by metabolically active cells.[2]
-
Data Acquisition and Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[15]
Mandatory Visualizations
Caption: Simplified KRAS G12C signaling pathway and the point of intervention for this compound.
Caption: A logical workflow for troubleshooting common experimental issues with this compound.
Caption: Overview of on-target and off-target mechanisms leading to resistance to KRAS G12C inhibitors.
References
- 1. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | KRAS G12C inhibitor combination therapies: current evidence and challenge [frontiersin.org]
- 4. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Resistance to KRAS inhibition in advanced non-small cell lung cancer [frontiersin.org]
- 6. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. oncnursingnews.com [oncnursingnews.com]
- 11. Practical Guidance for the Management of Adverse Events in Patients with KRASG12C-Mutated Non-Small Cell Lung Cancer Receiving Adagrasib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting KRAS in Solid Tumors: Current Challenges and Future Opportunities of Novel KRAS Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to KRAS G12C Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming resistance to KRAS G12C inhibitors in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to KRAS G12C inhibitors like sotorasib (B605408) and adagrasib?
A1: Resistance to KRAS G12C inhibitors can be broadly categorized into two main types:
-
On-target resistance: This involves genetic alterations in the KRAS gene itself, which prevent the inhibitor from binding effectively. The most common on-target mechanism is the acquisition of secondary KRAS mutations.[1] These mutations can either directly interfere with the drug's binding pocket or alter the nucleotide-binding state of the KRAS protein, reducing the inhibitor's efficacy.[1][2]
-
Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on KRAS G12C signaling.[1] Common bypass mechanisms include:
-
Reactivation of the MAPK pathway: Despite initial suppression, the RAF-MEK-ERK pathway can be reactivated through various mechanisms, including feedback reactivation of upstream signaling.[3]
-
Activation of the PI3K-AKT-mTOR pathway: This parallel signaling cascade can be activated to promote cell survival and proliferation independently of the MAPK pathway.[2]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased signaling from RTKs such as EGFR, MET, and FGFR can reactivate the MAPK and/or PI3K-AKT pathways, leading to resistance.[1][4][5]
-
Histologic transformation: In some cases, cancer cells can change their cell type, for example, from adenocarcinoma to squamous cell carcinoma, as a mechanism of resistance.[6][7]
-
Q2: My KRAS G12C inhibitor shows potent initial activity, but its efficacy decreases significantly with prolonged treatment in cell culture. What is happening?
A2: This phenomenon is often due to the development of adaptive or acquired resistance.[3] Initially, the inhibitor effectively suppresses KRAS G12C signaling, leading to cell growth inhibition. However, over time, a subpopulation of cells can adapt by activating bypass signaling pathways or acquiring secondary mutations that confer resistance.[8][9] A common observation is the rebound of phosphorylated ERK (p-ERK) and/or phosphorylated AKT (p-AKT) levels after 24-48 hours of treatment, indicating the reactivation of these key survival pathways.[4][10][11]
Q3: Are there differences in the resistance profiles of sotorasib and adagrasib?
A3: Yes, while there is overlap, some differences in the profiles of secondary mutations conferring resistance to sotorasib and adagrasib have been observed in preclinical studies. For instance, certain mutations that confer high resistance to sotorasib may remain sensitive to adagrasib, and vice versa.[1][2] This suggests the possibility of sequential therapy where a different KRAS G12C inhibitor could be used upon the development of resistance to the first.[2]
Troubleshooting Guides
Problem 1: Decreased sensitivity to a KRAS G12C inhibitor in your cell line.
Possible Cause: Development of acquired resistance through on-target mutations or bypass pathway activation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased inhibitor sensitivity.
Recommended Actions:
-
Confirm Reduced Sensitivity: Perform a cell viability assay (e.g., MTT assay) to generate a dose-response curve and calculate the IC50 value of the inhibitor in your resistant cells compared to the parental, sensitive cells. A significant rightward shift in the curve indicates resistance.
-
Assess Pathway Reactivation: Conduct a time-course western blot analysis to measure the levels of phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT) at different time points (e.g., 2, 6, 24, 48 hours) after inhibitor treatment. A rebound in the phosphorylation of these proteins after initial suppression is a strong indicator of bypass pathway activation.[3][11]
-
Identify Upstream Drivers of Reactivation: If a rebound in p-ERK or p-AKT is observed, perform a phospho-RTK array to screen for the hyperactivation of a broad range of receptor tyrosine kinases.[11]
-
Validate with Combination Therapy: Once candidate RTKs are identified, validate their role by co-treating your resistant cells with the KRAS G12C inhibitor and a specific inhibitor for the identified RTK (e.g., an EGFR inhibitor like cetuximab if p-EGFR is elevated). A synergistic effect on cell viability would confirm the involvement of that RTK in the resistance mechanism.
-
Sequence for On-Target and Downstream Mutations: If no significant pathway reactivation is observed, or if combination therapy with RTK inhibitors is ineffective, perform targeted gene sequencing of KRAS to identify secondary mutations. It is also advisable to sequence key downstream effectors in the MAPK and PI3K pathways, such as BRAF, MAP2K1 (MEK1), PIK3CA, and PTEN, as mutations in these genes can also confer resistance.[5][11]
Problem 2: High background or inconsistent results in your Western blot for p-ERK/p-AKT.
Possible Cause: Suboptimal sample preparation, antibody incubation, or washing steps.
Recommended Actions:
-
Optimize Sample Preparation: Ensure that cell lysates are prepared quickly on ice and in the presence of fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[12]
-
Proper Blocking: Block the membrane for at least 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in TBST. Avoid using milk for blocking when probing for phospho-proteins, as it can contain phosphoproteins that may cause high background.[12]
-
Antibody Dilution and Incubation: Titrate your primary antibodies to determine the optimal concentration. Incubate the primary antibody overnight at 4°C with gentle agitation to enhance signal specificity.[13]
-
Thorough Washing: Increase the number and duration of washing steps with TBST after primary and secondary antibody incubations to minimize non-specific binding.
-
Loading Control: Always probe for total ERK and total AKT on the same membrane after stripping to ensure equal protein loading and to normalize the phospho-protein signal.[10][14]
Data Presentation
Table 1: In Vitro IC50 Values of KRAS G12C Inhibitors in Sensitive and Resistant NSCLC Cell Lines
| Cell Line | Inhibitor | Condition | IC50 (µM) | Fold Resistance | Reference |
| NCI-H358 | Sotorasib | Parental (Sensitive) | 0.027 | - | [15] |
| NCI-H358AR | Sotorasib | Acquired Resistance | >10 | >200 | [15] |
| NCI-H23 | Sotorasib | Parental (Sensitive) | ~0.69 | - | [16][17] |
| NCI-H23AR | Sotorasib | Acquired Resistance | >10 | >600 | [15] |
| PDXO303 | Adagrasib | Parental (Sensitive) | 0.03 | - | [15] |
| PDXO303AR | Adagrasib | Acquired Resistance | >10 | >300 | [15] |
| PDXO314 | Adagrasib | Parental (Sensitive) | 0.09 | - | [15] |
| PDXO314AR | Adagrasib | Acquired Resistance | >10 | >100 | [15] |
AR denotes acquired resistance.
Table 2: Frequency of Secondary KRAS Mutations Conferring Resistance to Sotorasib and Adagrasib (In Vitro)
| Secondary Mutation | Sotorasib Resistance Frequency | Adagrasib Resistance Frequency | Cross-Resistance | Reference |
| G13D | 23.0% | - | Sensitive to Adagrasib | [4] |
| R68M | 21.2% | 13.9% | - | [4] |
| A59S | 21.2% | - | Sensitive to Adagrasib | [4] |
| Q99L | - | 52.8% | Sensitive to Sotorasib | [4] |
| Y96D | - | 15.3% | Resistant to both | [2][4] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a KRAS G12C inhibitor.
Materials:
-
KRAS G12C mutant cancer cell line
-
96-well flat-bottom plates
-
Complete cell culture medium
-
KRAS G12C inhibitor (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare a serial dilution of the KRAS G12C inhibitor in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration (typically <0.5%).[8][18]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[8]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Plot cell viability (%) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot for p-ERK and p-AKT
Objective: To assess the activation state of the MAPK and PI3K-AKT signaling pathways.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis: Treat cells with the KRAS G12C inhibitor for the desired time points. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[12]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle shaking.[13]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody (1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[10]
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins (total ERK and total AKT).[13]
Protocol 3: Generation of Resistant Cell Lines
Objective: To develop cell lines with acquired resistance to a KRAS G12C inhibitor.
Procedure:
-
Initial Exposure: Culture KRAS G12C mutant cells in the presence of the inhibitor at a concentration close to the IC50 value.[9]
-
Dose Escalation: Once the cells resume proliferation, gradually increase the inhibitor concentration in a stepwise manner (e.g., 1.5 to 2-fold).[9]
-
Subculturing: Continue this process of dose escalation and subculturing for several months. This will select for a population of cells that can proliferate in the presence of high concentrations of the inhibitor.[9][19]
-
Characterization: Periodically assess the resistance of the cell population by performing cell viability assays to determine the IC50. Once a stable resistant line is established, it can be further characterized by western blotting and sequencing to identify the mechanism of resistance.
Visualizations
Signaling Pathways
Caption: Simplified KRAS signaling and resistance pathways.
Experimental Workflow: Identifying Resistance Mechanisms
Caption: Experimental workflow for identifying resistance mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. KRAS Secondary Mutations That Confer Acquired Resistance to KRAS G12C Inhibitors, Sotorasib and Adagrasib, and Overcoming Strategies: Insights From In Vitro Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]
- 16. benchchem.com [benchchem.com]
- 17. Acquired resistance to KRAS G12C small-molecule inhibitors via genetic/nongenetic mechanisms in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Diverse alterations associated with resistance to KRAS(G12C) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving KRAS Inhibitor-24 Bioavailability for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to improving the in vivo bioavailability of KRAS inhibitor-24 and similar small molecule inhibitors.
Troubleshooting Guide
This guide addresses common issues encountered during preclinical studies aimed at evaluating and enhancing the oral bioavailability of KRAS inhibitors.
Q1: We are observing low and variable plasma exposure of our this compound after oral gavage in mice. What are the potential causes and how can we troubleshoot this?
A1: Low and variable oral exposure is a frequent challenge with small molecule inhibitors, often stemming from poor aqueous solubility. Here is a systematic approach to troubleshoot this issue:
-
Assess Physicochemical Properties:
-
Solubility: Determine the aqueous solubility of this compound at various pH levels (e.g., pH 2.0, 6.5, and 7.4) to mimic the conditions of the gastrointestinal (GI) tract. Poor solubility is a primary contributor to low dissolution and subsequent absorption.
-
Permeability: Evaluate the compound's permeability using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers. Even with adequate dissolution, low permeability can hinder absorption.
-
Solid-State Properties: Characterize the solid form (e.g., crystalline polymorph, amorphous) of your inhibitor. Different solid forms can exhibit distinct solubility and dissolution profiles.
-
-
Optimize the Formulation:
-
Simple Suspension: If using a basic aqueous suspension (e.g., in water with a suspending agent like carboxymethylcellulose), the particle size of the inhibitor is critical. Consider micronization to increase the surface area available for dissolution.[1]
-
Enabling Formulations: For compounds with very low solubility, more advanced formulations are often necessary.[1] Common strategies for preclinical studies include:
-
Amorphous Solid Dispersion (ASD): Dispersing the compound in a polymer matrix can prevent crystallization and significantly enhance aqueous solubility and dissolution rate.[1]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic compounds within the GI tract.[1]
-
-
-
Review the Dosing Procedure:
-
Gavage Technique: Ensure proper and consistent oral gavage technique to prevent accidental administration into the lungs, which can lead to high variability and adverse events.[1][2]
-
Vehicle Selection: The chosen vehicle must be well-tolerated by the animals and compatible with your compound. For suspensions, ensure uniform mixing before and during administration.[1]
-
Q2: Our KRAS inhibitor appears to be well-absorbed, but the systemic bioavailability remains low. What could be the underlying reason?
A2: This scenario often points towards high first-pass metabolism. After absorption from the gut, the compound passes through the liver via the portal circulation before reaching systemic circulation. Significant metabolism in the liver can substantially reduce the amount of active drug that reaches the rest of the body.
-
Troubleshooting Steps:
-
In Vitro Metabolic Stability: Assess the metabolic stability of your inhibitor in liver microsomes or hepatocytes from the species being tested (e.g., mouse, rat). This will provide an indication of its susceptibility to hepatic metabolism.
-
Coadministration with Enzyme Inhibitors: In a non-clinical setting, co-dosing with a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) can help determine if first-pass metabolism is a significant contributor to low bioavailability. A substantial increase in exposure in the presence of the inhibitor would support this hypothesis.
-
Q3: We are struggling to achieve consistent results between animals in our bioavailability study. How can we reduce this variability?
A3: High inter-animal variability can be attributed to several factors. Here are some key areas to address:
-
Fasting: Implement a consistent fasting period for all animals before dosing. The presence of food can significantly and variably impact drug absorption.
-
Animal Strain, Age, and Sex: Use a consistent strain, age, and sex of mice for your studies, as these factors can influence drug metabolism and absorption.
-
Formulation Homogeneity: For suspensions, ensure the formulation is uniformly mixed before dosing each animal to guarantee consistent dose administration.
-
Dosing and Sampling Times: Adhere strictly to the planned dosing and blood sampling schedules. Deviations can introduce significant variability in the pharmacokinetic data.
Frequently Asked Questions (FAQs)
Q1: What is a reasonable starting point for an oral dose of a novel KRAS inhibitor in a mouse xenograft model?
A1: The oral dose will depend on the inhibitor's potency and pharmacokinetic properties. For preclinical KRAS G12C inhibitors, a range of oral doses from 10 mg/kg to 100 mg/kg once or twice daily has been used in xenograft models.[3] It is advisable to perform initial dose-ranging studies to determine a well-tolerated and efficacious dose.
Q2: What are the key pharmacokinetic parameters to determine in an in vivo bioavailability study?
A2: The primary parameters include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, which reflects total drug exposure.
-
t1/2: Half-life of the drug in plasma.
-
F%: Absolute oral bioavailability, calculated by comparing the AUC from oral administration to the AUC from intravenous (IV) administration.
Q3: What are some common formulation vehicles for oral administration of poorly soluble inhibitors in mice?
A3: A common vehicle for oral administration of KRAS G12C inhibitors in mice is a suspension formulation. A typical composition might include:
-
Hydroxypropyl methylcellulose (B11928114) (HPMC): As a suspending agent.
-
Tween 80: As a surfactant to aid in wetting and dispersion.[4]
-
Sterile water: As the bulk vehicle.[4]
Quantitative Data Summary
The following tables summarize pharmacokinetic data for representative preclinical and clinical KRAS inhibitors.
Table 1: Pharmacokinetic Parameters of Preclinical KRAS G12C Inhibitors in Mice
| Compound | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (F%) | Reference |
| (R)-24 | 10 | - | - | - | 21% | [1](--INVALID-LINK--) |
| Adagrasib | 30 | 252 - 2410 | 0 - 4 | - | 25.9 - 62.9% | [5] |
| ARS-1620 | - | - | - | - | >60% | [6] |
Table 2: Pharmacokinetic Parameters of Clinical KRAS G12C Inhibitors
| Compound | Species | Dose | Cmax (ng/mL) | t1/2 (h) | Oral Bioavailability (F%) | Reference |
| Adagrasib | Rat | 30 mg/kg (oral) | 677.45 ± 58.72 | 3.50 ± 0.21 | 50.72% | [5] |
| Adagrasib | Human | 600 mg (twice daily) | - | ~24 | - | [7] |
| Sotorasib | - | - | - | - | Reasonable across species | [8] |
Experimental Protocols
Protocol 1: Preparation of a Suspension Formulation for Oral Gavage
This protocol provides a general guideline for preparing a suspension of a poorly soluble KRAS inhibitor for in vivo studies in mice.
Materials:
-
This compound powder
-
Vehicle components: Tween 80, Hydroxypropyl methylcellulose (HPMC), sterile water
-
Sterile conical tubes (15 mL or 50 mL)
-
Homogenizer or sonicator
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Vehicle Preparation:
-
In a sterile beaker, add the required volume of sterile water.
-
While stirring, slowly add HPMC to the water to achieve the desired concentration (e.g., 0.5% w/v).
-
Continue stirring until the HPMC is fully dissolved.
-
Add Tween 80 to the HPMC solution (e.g., to a final concentration of 0.1% v/v) and mix until homogeneous.[4]
-
-
Inhibitor Suspension:
-
Accurately weigh the required amount of this compound powder.
-
In a sterile conical tube, create a paste by adding a small volume of the prepared vehicle to the inhibitor powder.
-
Gradually add the remaining vehicle to the paste while vortexing or sonicating to ensure a uniform suspension.[4]
-
Visually inspect for large aggregates; if present, further homogenization may be required.
-
-
Final Checks:
-
Confirm the final concentration of the suspension.
-
Ensure the suspension is stored appropriately (e.g., at 4°C) and re-suspended thoroughly before each use.
-
Protocol 2: In Vivo Oral Bioavailability Study in Mice
This protocol outlines a typical workflow for assessing the oral bioavailability of a KRAS inhibitor in mice.
Study Design:
-
Animals: Use a consistent strain, age, and sex of mice (e.g., male BALB/c, 8-10 weeks old).
-
Groups:
-
Group 1: Intravenous (IV) administration (for determination of absolute bioavailability).
-
Group 2: Oral gavage administration.
-
-
Dose: Based on preliminary studies, select an appropriate dose for both routes of administration.
-
Sample Collection: Collect blood samples at multiple time points post-dosing.
Procedure:
-
Dosing:
-
Oral Gavage:
-
Intravenous Injection:
-
Formulate the inhibitor in a suitable IV vehicle (e.g., saline with a co-solvent).
-
Administer the solution via tail vein injection.
-
-
-
Blood Sampling:
-
Collect blood samples (e.g., 30 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[10]
-
Blood can be collected via submandibular or saphenous vein bleeding for serial sampling from the same animal.[10]
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Processing and Analysis:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the KRAS inhibitor in plasma using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for both IV and oral routes using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Visualizations
Caption: Simplified KRAS signaling pathway and the mechanism of action for a KRAS G12C inhibitor.
Caption: Experimental workflow for an in vivo oral bioavailability study.
References
- 1. benchchem.com [benchchem.com]
- 2. ouv.vt.edu [ouv.vt.edu]
- 3. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with KRAS Inhibitor-24
Welcome to the technical support center for KRAS Inhibitor-24. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with this inhibitor. The following guides and frequently asked questions (FAQs) are structured to address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why am I observing no significant decrease in cell viability after treating KRAS G12C mutant cells with this compound?
Possible Cause 1: Intrinsic Resistance.
Some cancer cell lines harbor intrinsic resistance mechanisms that render them less sensitive to KRAS G12C inhibition. This can be due to co-occurring mutations or the activation of parallel signaling pathways that bypass the dependency on KRAS signaling for survival and proliferation.[1]
Troubleshooting Steps:
-
Confirm KRAS G12C Mutation Status: Verify the KRAS G12C mutation in your cell line using sequencing or digital droplet PCR (ddPCR).
-
Assess Baseline Pathway Activation: Perform a baseline Western blot analysis to check the phosphorylation status of key downstream effectors of KRAS, such as ERK (p-ERK) and AKT (p-AKT). High baseline activation of parallel pathways like the PI3K/AKT/mTOR pathway might indicate intrinsic resistance.[2][3]
-
Evaluate for Co-occurring Alterations: Analyze your cell line for known resistance-conferring mutations in genes such as EGFR, MET, BRAF, or loss-of-function mutations in tumor suppressors like PTEN or NF1.[4]
-
Test Alternative Cell Lines: Compare the response of your cell line with a well-characterized KRAS G12C-dependent cell line (e.g., NCI-H358) as a positive control.
Possible Cause 2: Suboptimal Experimental Conditions.
Incorrect inhibitor concentration, incubation time, or issues with the inhibitor itself can lead to a lack of observed effect.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 value for this compound in your specific cell line by testing a wide range of concentrations.
-
Optimize Incubation Time: Conduct a time-course experiment to identify the optimal duration of treatment for observing a significant effect on cell viability.
-
Verify Inhibitor Activity: Confirm the integrity and activity of your this compound stock. If possible, use a fresh batch of the inhibitor.
-
Check Cell Culture Conditions: Ensure that cell density, serum concentration, and other culture conditions are consistent and optimal for your cell line.
FAQ 2: I'm observing a paradoxical increase in ERK phosphorylation after an initial decrease with this compound treatment. What is happening?
This phenomenon is known as adaptive resistance or feedback reactivation of the MAPK pathway.[1] Inhibition of KRAS G12C can lead to a rapid rebound in ERK signaling as the cell attempts to compensate for the loss of KRAS-driven signaling.
Mechanism of Feedback Reactivation:
KRAS G12C inhibition leads to reduced ERK activity. This, in turn, relieves the negative feedback that ERK normally exerts on upstream components of the pathway, such as receptor tyrosine kinases (RTKs) like EGFR and the guanine (B1146940) nucleotide exchange factor SOS1.[5] This disinhibition results in increased upstream signaling, leading to the reactivation of wild-type RAS isoforms (HRAS, NRAS) or residual KRAS, which then restimulates the RAF-MEK-ERK cascade.
Troubleshooting and Further Investigation:
-
Time-Course Western Blot: Perform a detailed time-course Western blot analysis (e.g., 1, 6, 24, 48 hours) to observe the dynamics of p-ERK, p-MEK, and total protein levels. This will help visualize the initial inhibition and subsequent rebound.
-
Investigate Upstream Activators: Assess the phosphorylation status of RTKs (e.g., p-EGFR, p-MET) and the expression levels of SOS1 at corresponding time points to confirm feedback activation.
-
Combination Therapy Exploration: To overcome this adaptive resistance, consider co-treating your cells with this compound and an inhibitor of an upstream activator (e.g., an EGFR inhibitor like cetuximab) or a downstream effector (e.g., a MEK inhibitor like trametinib).[5]
FAQ 3: My cells initially responded to this compound, but now they have developed resistance. What are the potential mechanisms?
This is a case of acquired resistance . Cancer cells can develop resistance to targeted therapies through various genetic and non-genetic mechanisms.
Potential Mechanisms of Acquired Resistance:
-
Secondary KRAS Mutations: New mutations in the KRAS gene can emerge that either prevent the inhibitor from binding or lock KRAS in its active, GTP-bound state.[1][4]
-
Genomic Amplification of KRAS G12C: An increase in the copy number of the mutant KRAS allele can overcome the inhibitory effect of the drug.[4]
-
Activation of Bypass Pathways: Mutations or amplifications in other oncogenes (e.g., BRAF, MET, PIK3CA) can activate parallel signaling pathways, making the cells independent of KRAS signaling.[4][6]
-
Lineage Switching: In some cases, cancer cells can undergo a phenotypic transformation, such as an epithelial-to-mesenchymal transition (EMT) or a change in cell lineage (e.g., adenocarcinoma to squamous cell carcinoma), which can confer resistance.[1]
Troubleshooting and Characterization of Resistant Clones:
-
Generate Resistant Cell Lines: Culture your sensitive cell line in the continuous presence of increasing concentrations of this compound to select for resistant clones.
-
Genomic Analysis: Perform genomic sequencing (e.g., whole-exome sequencing or targeted panel sequencing) on the resistant clones to identify secondary mutations in KRAS or other key signaling molecules.
-
Compare Signaling Pathways: Use Western blotting or phospho-proteomics to compare the signaling profiles of the parental (sensitive) and resistant cell lines to identify upregulated bypass pathways.
-
Evaluate Combination Therapies: Based on the identified resistance mechanism, test the efficacy of combination therapies. For example, if a BRAF mutation is detected, a combination with a BRAF inhibitor may be effective.
Data Presentation
Table 1: Troubleshooting Summary for Lack of Efficacy of this compound
| Observation | Potential Cause | Recommended Action |
| No decrease in cell viability | Intrinsic Resistance | Confirm KRAS G12C status, assess baseline pathway activation, screen for co-occurring mutations. |
| Suboptimal Experimental Conditions | Perform dose-response and time-course experiments, verify inhibitor activity. | |
| Initial decrease followed by rebound in p-ERK | Adaptive Resistance (Feedback Reactivation) | Conduct detailed time-course Western blot, investigate upstream RTK activation, consider combination therapy. |
| Loss of response after initial sensitivity | Acquired Resistance | Generate and characterize resistant cell lines, perform genomic and proteomic analysis to identify resistance mechanisms. |
Experimental Protocols
1. Western Blotting for Phospho-ERK and Phospho-AKT
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
2. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or vehicle control for the desired duration (e.g., 72 hours).
-
Reagent Addition:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution.
-
For CellTiter-Glo®: Add CellTiter-Glo® reagent to each well.
-
-
Signal Measurement:
-
For MTT: Measure the absorbance at 570 nm using a microplate reader.
-
For CellTiter-Glo®: Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the readings to the vehicle-treated control and plot the cell viability against the inhibitor concentration to determine the IC50 value.
Mandatory Visualizations
Caption: Simplified KRAS signaling pathway.
Caption: Troubleshooting workflow for unexpected results.
Caption: Mechanism of feedback reactivation in the MAPK pathway.
References
- 1. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Technical Support Center: Minimizing In Vivo Toxicity of KRAS Inhibitors
A- Note on "KRAS Inhibitor-24": The information provided in this technical support center is based on publicly available data for well-characterized KRAS G12C inhibitors, such as adagrasib and sotorasib (B605408). "this compound" is considered a representative placeholder for these types of targeted therapies. Researchers should always refer to the specific documentation and safety data sheet (SDS) for their particular inhibitor.
I. Troubleshooting Guides
This section provides troubleshooting for common adverse events encountered during in vivo experiments with KRAS inhibitors.
Issue 1: Rapid Weight Loss and Dehydration in Animal Models
Question: My mice are experiencing rapid weight loss (>15% of initial body weight) and show signs of dehydration shortly after starting treatment with a KRAS inhibitor. What should I do?
Possible Cause: This is likely due to gastrointestinal (GI) toxicity, such as severe diarrhea and/or decreased food and water intake due to nausea.
Troubleshooting Steps:
-
Immediate Intervention:
-
Temporarily suspend dosing of the KRAS inhibitor.
-
Provide supportive care:
-
Administer subcutaneous or intraperitoneal fluids (e.g., sterile saline or Lactated Ringer's solution) to rehydrate the animals. Consult with a veterinarian for appropriate volumes and frequency.
-
Provide a highly palatable and easily digestible moist food source or a calorie-dense nutritional supplement.
-
-
-
Dose Modification:
-
Once the animal has stabilized, re-initiate the KRAS inhibitor at a reduced dose (e.g., 50% of the original dose).
-
If toxicity recurs, consider a further dose reduction or a change in the dosing schedule (e.g., intermittent dosing instead of daily).
-
-
Concomitant Medication:
-
For diarrhea, consider the administration of an anti-diarrheal agent like loperamide. The dosage should be carefully calculated and administered as per veterinary guidance.[1][2][3][4]
-
For suspected nausea leading to reduced intake, an anti-emetic may be considered, though this is less common in preclinical models.
-
-
Monitoring:
-
Increase the frequency of animal monitoring to at least twice daily, including body weight, food and water consumption, and clinical signs of distress.
-
Issue 2: Elevated Liver Enzymes in Bloodwork
Question: Recent blood analysis of my treated animals shows a significant elevation in alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels. How should I manage this suspected hepatotoxicity?
Possible Cause: KRAS inhibitors are known to cause hepatotoxicity.[1][5] This can be exacerbated by co-administration with other therapies, such as immunotherapy.
Troubleshooting Steps:
-
Confirm and Grade the Toxicity:
-
Repeat the blood analysis to confirm the elevated liver enzymes.
-
Grade the hepatotoxicity based on established preclinical toxicity grading scales.
-
-
Dose Interruption and Reduction:
-
Histopathological Analysis:
-
At the end of the study, or if an animal needs to be euthanized due to severe toxicity, perform a thorough histopathological examination of the liver to characterize the nature and extent of the liver damage.
-
-
Consider Combination Effects:
-
If the KRAS inhibitor is being used in combination with another agent, consider that the toxicity may be a result of a drug-drug interaction. It may be necessary to reduce the dose of one or both agents.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common in vivo toxicities associated with KRAS inhibitors like adagrasib and sotorasib?
A1: The most frequently reported treatment-related adverse events (TRAEs) are gastrointestinal and hepatic. These include diarrhea, nausea, vomiting, fatigue, and elevations in liver enzymes (ALT/AST).[1][2][5][9][10][11]
Q2: What is a typical starting dose for a KRAS inhibitor in a preclinical xenograft model?
A2: The optimal starting dose depends on the specific inhibitor and the animal model. It is crucial to perform a dose-range finding study to determine the maximum tolerated dose (MTD).[12] However, published studies can provide a starting point. For example, adagrasib has been used at doses around 100 mg/kg daily in mouse models.
Q3: How can I proactively manage diarrhea in my animal cohort?
A3: Prophylactic management can be considered. This includes ensuring easy access to hydration and providing a consistent and easily digestible diet. Some researchers may co-administer anti-diarrheal medication at the start of treatment, especially if high doses of the KRAS inhibitor are used.[1]
Q4: Are there any known biomarkers that can predict toxicity?
A4: Currently, there are no universally validated biomarkers to predict which animals will experience severe toxicity. However, close monitoring of clinical signs, body weight, and regular bloodwork are the best indicators of developing toxicity.
Q5: Can I switch to a different KRAS inhibitor if one is causing severe toxicity?
A5: There is some clinical evidence suggesting that patients who experience hepatotoxicity with sotorasib may tolerate adagrasib.[7][8][13] This suggests that different KRAS G12C inhibitors may have distinct toxicity profiles. In a research setting, if one inhibitor proves too toxic, switching to another with a different chemical scaffold could be a viable strategy, though this would need to be validated within the experimental design.
III. Data Presentation
Table 1: Common Treatment-Related Adverse Events (TRAEs) with Adagrasib in the KRYSTAL-1 Trial
| Adverse Event | Any Grade (%) | Grade 3/4 (%) |
| Diarrhea | 62.9% | N/A |
| Nausea | 62.1% | N/A |
| Vomiting | 47.4% | N/A |
| Fatigue | 40.5% | N/A |
| ALT Increased | 27.6% | N/A |
| AST Increased | 25.0% | N/A |
| Blood Creatinine Increased | 25.9% | N/A |
| Lipase Increased | N/A | 6.0% |
| Anemia | N/A | 5.2% |
Data from the KRYSTAL-1 trial (N=116).[11]
Table 2: Common Treatment-Related Adverse Events (TRAEs) with Sotorasib in the CodeBreaK 100 Trial (2-Year Analysis)
| Adverse Event | Any Grade (%) | Grade 3/4 (%) |
| Diarrhea | 30% | N/A |
| Alanine Aminotransferase (ALT) Increased | 18% | N/A |
| Aspartate Aminotransferase (AST) Increased | 18% | N/A |
| Nausea | 16% | N/A |
| Fatigue | 12% | N/A |
Data from the CodeBreaK 100 trial (N=174).[10][14]
IV. Experimental Protocols
Protocol 1: In Vivo Toxicity Assessment in a Xenograft Mouse Model
Objective: To evaluate the toxicity and determine the maximum tolerated dose (MTD) of a novel KRAS inhibitor in immunodeficient mice bearing human tumor xenografts.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or nude mice)
-
Human cancer cell line with the target KRAS mutation
-
This compound
-
Vehicle solution for the inhibitor
-
Standard laboratory animal housing and monitoring equipment
-
Calipers for tumor measurement
-
Equipment for blood collection and analysis
-
Necropsy and histology equipment
Methodology:
-
Cell Culture and Implantation:
-
Culture the human cancer cells under sterile conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
Monitor the mice for tumor growth.
-
-
Dose-Range Finding Study:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into several groups (e.g., vehicle control and 3-4 dose levels of the KRAS inhibitor).
-
Administer the inhibitor and vehicle daily (or as per the planned schedule) via the intended route (e.g., oral gavage).
-
Monitor the mice daily for clinical signs of toxicity, including changes in weight, appetite, behavior, and posture.
-
The MTD is typically defined as the highest dose that does not cause >20% weight loss or significant clinical signs of distress.
-
-
Efficacy and Toxicity Study:
-
Using the determined MTD and one or two lower doses, treat a new cohort of tumor-bearing mice.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor body weight and clinical signs as in the dose-range finding study.
-
Perform periodic blood collections (e.g., via tail vein or saphenous vein) for complete blood count (CBC) and serum chemistry (including liver enzymes).
-
-
Endpoint Analysis:
-
At the end of the study (due to tumor burden or a pre-defined time point), euthanize the mice.
-
Perform a gross necropsy, noting any abnormalities in major organs.
-
Collect tumors and major organs (liver, spleen, kidneys, lungs, heart, GI tract) for histopathological analysis.
-
V. Visualizations
Caption: Simplified diagram of the KRAS signaling pathway and the mechanism of action of KRAS G12C inhibitors.
Caption: Experimental workflow for a preclinical in vivo toxicity and efficacy study of a KRAS inhibitor.
Caption: Logical flow for managing in vivo toxicity of KRAS inhibitors based on the grade of the adverse event.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Practical Guidance for the Management of Adverse Events in Patients with KRASG12C-Mutated Non-Small Cell Lung Cancer Receiving Adagrasib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Management of diarrhea induced by epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 779-Treatment induced diarrhoea | eviQ [eviq.org.au]
- 5. amgen.com [amgen.com]
- 6. Sotorasib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. JNCCN 360 - Non–Small Cell Lung Cancer - Treatment-Related Hepatotoxicity in NSCLC: Are All KRAS G12C Inhibitors Created Equal? [jnccn360.org]
- 9. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-Term Outcomes and Molecular Correlates of Sotorasib Efficacy in Patients With Pretreated KRAS G12C-Mutated Non–Small-Cell Lung Cancer: 2-Year Analysis of CodeBreaK 100 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Preclinical Testing Flowchart | PDF | Pre Clinical Development | Clinical Trial [scribd.com]
- 14. 2-Year Follow-up Shows Durable Responses With Sotorasib in KRAS G12C–Mutated Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
KRAS inhibitor-24 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and troubleshooting of KRAS inhibitor-24.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity and activity of this compound. The recommended conditions are summarized in the table below.
Q2: My this compound solution has changed color. What should I do?
A2: A change in color often indicates chemical degradation or oxidation.[1] This can be triggered by exposure to light, air, or impurities in the solvent.[1] It is strongly advised to discard the solution and prepare a fresh one from a solid stock to ensure the reliability of your experimental results.
Q3: Can I repeatedly freeze and thaw my stock solution of this compound?
A3: It is highly recommended to avoid repeated freeze-thaw cycles.[1][2] For stock solutions, especially in solvents like DMSO, repeated temperature changes can lead to precipitation and degradation.[1] It is best practice to aliquot the stock solution into smaller, single-use volumes.
Q4: What type of container is best for storing this compound solutions?
A4: To minimize the risk of contamination or adsorption, use amber glass vials or polypropylene (B1209903) tubes for long-term storage.[1] Clear containers should be avoided to prevent photodegradation. If using clear vials, wrap them in aluminum foil for protection.[1]
Storage and Stability Data
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | Store in a dry, dark place. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. Use inert gas (argon or nitrogen) to purge headspace for oxygen-sensitive compounds. |
| -20°C | 1 month | Suitable for working aliquots. |
This data is based on information from suppliers and general best practices for small molecule inhibitors.
Troubleshooting Guide for Experimental Issues
This guide addresses common problems researchers may face that could be related to the stability of this compound.
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
-
Question: My experiments are showing high variability or a sudden loss of inhibitor potency. Could this be a stability issue?
-
Answer: Yes, this is a common sign of compound degradation in the experimental medium.[2] The aqueous environment of cell culture media, often at 37°C, can accelerate the hydrolysis or degradation of small molecules.[2]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared dilutions from a properly stored stock for your experiments.
-
Perform a Vehicle Control: Ensure that the solvent (e.g., DMSO) at the final concentration does not affect cell viability or the experimental readout.
-
Assess Stability in Media: Conduct a simple time-course experiment by incubating this compound in your cell culture medium (without cells) for the duration of your experiment. Analyze the remaining inhibitor concentration at different time points using HPLC.
-
Consider Serum Interactions: Components in fetal bovine serum (FBS) can sometimes bind to or degrade small molecules.[2] Test the inhibitor's stability in media with and without serum.
-
-
Issue 2: Precipitation observed in stock or working solutions.
-
Question: I noticed precipitate in my inhibitor solution after thawing or upon dilution in my aqueous buffer. What should I do?
-
Answer: Precipitation indicates that the inhibitor's solubility limit has been exceeded. Do not use a solution with visible precipitate.
-
Troubleshooting Steps:
-
Optimize Solvent Choice: While DMSO is a common solvent, ensure it is of high purity and anhydrous. Moisture in DMSO can reduce solubility and promote degradation.
-
Adjust Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation.[1] Consider preparing a slightly less concentrated stock solution.
-
Proper Thawing and Mixing: Thaw frozen stocks slowly at room temperature and ensure the solution is vortexed thoroughly to ensure complete dissolution before making dilutions.[1]
-
Check pH of Aqueous Buffers: The solubility of many compounds is pH-dependent. Ensure the pH of your experimental buffer is within a range that maintains the inhibitor's solubility.
-
-
Signaling Pathway and Experimental Workflows
Caption: The KRAS signaling pathway and the mode of action for KRAS inhibitors.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: A logical workflow for troubleshooting this compound instability.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the inhibitor to understand its intrinsic stability and potential degradation pathways.[3] These studies are crucial for developing stability-indicating analytical methods.[3]
Objective: To identify the degradation products of this compound under various stress conditions.
Materials:
-
This compound (solid)
-
HPLC-grade methanol (B129727) or acetonitrile (B52724)
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
Procedure: Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL). Use this stock to prepare samples for each stress condition. Aim for 5-20% degradation.[4][5]
-
Acid Hydrolysis:
-
Mix the inhibitor stock with 0.1 M HCl.
-
Incubate at 60°C for 24-48 hours.
-
At selected time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the inhibitor stock with 0.1 M NaOH.
-
Incubate at 60°C for 24-48 hours.
-
At selected time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the inhibitor stock with 3% H₂O₂.
-
Keep at room temperature, protected from light, for 24 hours.
-
Withdraw aliquots at time points and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Expose the solid powder of this compound to dry heat (e.g., 80°C) in an oven for 48 hours.
-
Also, heat a solution of the inhibitor in a suitable solvent at 60°C.
-
At time points, dissolve the solid or dilute the solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the inhibitor to a photostability chamber with a light source (e.g., UV and fluorescent lamps) for a defined period.
-
Keep a control sample wrapped in foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC.
-
Data Analysis: For each condition, compare the chromatogram of the stressed sample to a control (unstressed) sample. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products.
Protocol 2: General HPLC Method for Stability Analysis
Objective: To quantify the amount of this compound remaining over time in a stability experiment.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase (Isocratic or Gradient):
-
A typical starting point would be a mixture of acetonitrile and water (with 0.1% formic acid for better peak shape). The exact ratio should be optimized to achieve good separation of the parent peak from any degradants.
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: Scan for the λmax of this compound (typically between 250-350 nm for similar structures).
Procedure:
-
Prepare samples as described in the stability protocols above.
-
Inject a control (T=0) sample to determine the initial peak area of this compound.
-
Inject samples from each time point and stress condition.
-
Record the peak area of the parent compound in each chromatogram.
Calculation: Calculate the percentage of inhibitor remaining at each time point using the following formula:
% Remaining = (Peak Area at time 't' / Peak Area at T=0) * 100
References
Technical Support Center: Navigating KRAS Inhibitor-24 Experiments
Welcome to the technical support center for KRAS Inhibitor-24 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common pitfalls and optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to KRAS G12C inhibitors like Inhibitor-24?
A1: Resistance to KRAS G12C inhibitors can be broadly categorized into "on-target" and "off-target" mechanisms.[1]
-
On-target resistance typically involves genetic changes in the KRAS gene itself. This can include:
-
Secondary KRAS mutations: New mutations can arise that prevent the inhibitor from binding effectively.[2][3] Examples include mutations at the G12 position (e.g., G12V, G12D) or at other sites within the inhibitor's binding pocket, such as H95.[3][4]
-
KRAS amplification: An increased number of KRAS G12C gene copies can lead to higher protein levels, overwhelming the inhibitor.[4][5]
-
-
Off-target resistance involves the activation of alternative signaling pathways that bypass the need for KRAS signaling.[1][6] Common mechanisms include:
-
Bypass pathway activation: Cancer cells can activate other signaling pathways to maintain growth and survival, such as the PI3K-AKT-mTOR pathway.[4]
-
Receptor Tyrosine Kinase (RTK) activation: Increased signaling from RTKs like EGFR, FGFR, or MET can reactivate the MAPK pathway.[4][5][6][7]
-
Mutations in downstream effectors: Activating mutations in downstream signaling proteins like BRAF or MEK1 can drive signaling independently of KRAS.[4][5]
-
Histologic transformation: In some cases, cancer cells can change their type, for example, from an adenocarcinoma to a squamous cell carcinoma, which can be associated with resistance.[2][4][7]
-
Q2: My KRAS G12C inhibitor shows potent initial activity, but its efficacy decreases significantly with prolonged treatment in cell culture. What is happening?
A2: This phenomenon is often due to the development of adaptive or acquired resistance.[4] Initially, the inhibitor effectively blocks the KRAS G12C-driven signaling, leading to cell death or growth arrest. However, over time, a subpopulation of cells may acquire resistance through the mechanisms described in Q1. This can lead to a rebound in signaling pathways like the MAPK pathway, even in the presence of the inhibitor.[4]
Q3: How do KRAS G12C inhibitors work?
A3: KRAS G12C inhibitors are covalent inhibitors that specifically target the mutant cysteine residue at position 12 of the KRAS protein.[8][9][10] They bind to KRAS G12C when it is in its inactive, GDP-bound state, locking it in this conformation.[9][10] This prevents the protein from being activated (exchanging GDP for GTP) and subsequently blocks its downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, thereby inhibiting tumor cell growth.[8][9]
Troubleshooting Guides
Problem 1: High variability or poor reproducibility in cell viability assays.
Possible Causes & Solutions:
| Possible Cause | Recommended Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for consistency and perform a cell count for each experiment. Seed cells at a density of 3,000-5,000 cells per well in a 96-well plate.[8] |
| DMSO/solvent toxicity | Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced cytotoxicity.[8] Include a vehicle-only control. |
| Edge effects in microplates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Incomplete formazan (B1609692) crystal dissolution (MTT assay) | After adding DMSO, shake the plate for 5-10 minutes to ensure complete dissolution of the formazan crystals before reading the absorbance.[8] |
| Fluctuating incubator conditions | Regularly check and maintain stable temperature (37°C) and CO2 (5%) levels in the incubator. |
Problem 2: No or weak inhibition of pERK in Western blot analysis.
Possible Causes & Solutions:
| Possible Cause | Recommended Troubleshooting Step |
| Suboptimal inhibitor concentration or incubation time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of inhibitor treatment. Collect lysates at various time points (e.g., 2, 6, 24, 48 hours).[4] |
| Rapid pathway reactivation | The MAPK pathway can be reactivated through feedback mechanisms.[4] Assess pERK levels at earlier time points (e.g., 1-4 hours) to capture the initial inhibition before a potential rebound. |
| Poor antibody quality | Use a well-validated antibody for phosphorylated ERK (p-ERK) and total ERK. Titrate the antibody to determine the optimal concentration. |
| Issues with protein extraction or quantification | Use lysis buffers containing protease and phosphatase inhibitors to preserve protein phosphorylation.[11] Perform a BCA assay to ensure equal protein loading.[11] |
| Intrinsic resistance of the cell line | The chosen cell line may have intrinsic resistance mechanisms.[12] Confirm the KRAS G12C mutation status of your cell line and consider testing other sensitive cell lines. |
Problem 3: Inconsistent tumor growth or lack of inhibitor efficacy in in vivo mouse models.
Possible Causes & Solutions:
| Possible Cause | Recommended Troubleshooting Step |
| Suboptimal dosing regimen | The dose or frequency of administration may be insufficient. Conduct a pharmacokinetic/pharmacodynamic (PK/PD) study to determine the optimal dosing schedule that maintains adequate drug exposure in the tumor.[13] |
| Poor drug formulation or administration | Ensure the inhibitor is properly dissolved and stable in the vehicle. Use appropriate administration techniques (e.g., oral gavage, intraperitoneal injection) as determined by the drug's properties. |
| Tumor model selection | The chosen xenograft or genetically engineered mouse model (GEMM) may not be sensitive to the inhibitor.[13] Use models with confirmed KRAS G12C mutations and consider the tumor microenvironment, which can influence drug response.[13] |
| Animal health and welfare | Monitor animal body weight as an indicator of toxicity.[9] Ensure proper animal husbandry to minimize stress, which can affect tumor growth and drug response. |
| Variability in tumor establishment | Initiate treatment when tumors reach a consistent, palpable size (e.g., 100-200 mm³).[9] Randomize animals into treatment and control groups. |
Data Presentation
Table 1: Representative Anti-proliferative Activity (IC50) of KRAS G12C Inhibitors
This table provides an example of how to present IC50 data for Inhibitor-24 compared to established KRAS G12C inhibitors in various lung cancer cell lines.
| Cell Line | KRAS G12C Status | Inhibitor | IC50 (nM) |
| NCI-H358 | Homozygous | MRTX849 (Adagrasib) | 10 - 100[14] |
| NCI-H1373 | Heterozygous | 143D | 5 - 67[14] |
| Calu-1 | Heterozygous | 143D | 5 - 67[14] |
| NCI-H2122 | Heterozygous | ARS-1620 | Varies[14] |
| SW1573 | Heterozygous | 143D | Insensitive[14] |
| User's Cell Line | (e.g., Homozygous) | Inhibitor-24 | (Experimental Data) |
Note: IC50 values can vary based on assay conditions (e.g., 2D vs. 3D culture) and duration of treatment.[14]
Table 2: Representative In Vivo Dosage and Efficacy of KRAS G12C Inhibitors
This table summarizes in vivo dosage and efficacy data for representative KRAS G12C inhibitors from preclinical studies in various mouse models.
| Inhibitor | Mouse Model | Dose & Schedule | Efficacy Endpoint |
| Adagrasib (MRTX849) | NCI-H358 Xenograft | 100 mg/kg, daily, oral | Tumor Growth Inhibition[9] |
| Sotorasib (AMG 510) | MIA PaCa-2 Xenograft | 100 mg/kg, daily, oral | Tumor Regression[9] |
| Compound 13 | MIA PaCa-2 Xenograft | 20, 50, or 100 mg/kg, daily, oral | Dose-dependent tumor regression[15] |
| Inhibitor-24 | (e.g., NCI-H358 Xenograft) | (Experimental Data) | (e.g., Tumor Growth Inhibition) |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol assesses the effect of Inhibitor-24 on the viability of cancer cells harboring the KRAS G12C mutation.
Materials:
-
KRAS G12C mutant cancer cell line
-
Complete culture medium
-
Inhibitor-24
-
DMSO
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a serial dilution of Inhibitor-24 in culture medium from a DMSO stock. Ensure the final DMSO concentration is less than 0.5%.[8]
-
Include a vehicle control (medium with DMSO) and a no-cell control (medium only).[8]
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[8]
-
-
MTT Assay:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[8]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viability against the log-transformed concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.[8]
Protocol 2: Western Blot Analysis of pERK Inhibition
This protocol is used to assess the inhibition of KRAS downstream signaling by measuring the phosphorylation levels of ERK.
Materials:
-
KRAS G12C mutant cell lines
-
Complete culture medium
-
Inhibitor-24
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA assay kit
-
SDS-PAGE gels, PVDF or nitrocellulose membranes
-
Primary antibodies (p-ERK, total ERK, loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[11]
-
-
SDS-PAGE and Transfer:
-
Antibody Incubation:
-
Detection:
-
Wash the membrane and add the chemiluminescence substrate.
-
Image the blot using a suitable imaging system.
-
Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the extent of pathway inhibition.
Visualizations
Caption: Simplified KRAS G12C signaling pathway and the mechanism of action for Inhibitor-24.
Caption: General experimental workflow for the preclinical evaluation of this compound.
References
- 1. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Insights into direct KRAS inhibition strategies for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of KRAS G12C Inhibitors Versus Pan-RAS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been revolutionized by the development of inhibitors targeting the KRAS oncogene, long considered an "undruggable" target. The first wave of approved drugs, specifically targeting the KRAS G12C mutation, has shown clinical benefit. However, a new class of pan-RAS inhibitors, designed to target multiple RAS isoforms and mutations, is emerging with the promise of broader efficacy and the potential to overcome resistance. This guide provides an objective comparison of the performance of a representative KRAS G12C inhibitor against emerging pan-RAS inhibitors, supported by preclinical experimental data.
Executive Summary
KRAS G12C-specific inhibitors, such as sotorasib (B605408) and adagrasib, function by covalently binding to the mutant cysteine residue at position 12, locking the KRAS protein in an inactive state. This approach has demonstrated success in treating tumors harboring this specific mutation. In contrast, pan-RAS inhibitors, like ADT-007 and RMC-6236, employ broader mechanisms. Some, like ADT-007, bind to nucleotide-free RAS, preventing its activation, while others, such as RMC-6236, target the active, GTP-bound state of RAS (RAS-ON) across various isoforms (KRAS, NRAS, HRAS) and mutations.
Preclinical evidence suggests that while KRAS G12C inhibitors are potent against sensitive cell lines, pan-RAS inhibitors may offer advantages in overcoming acquired resistance and addressing a wider range of RAS-driven cancers.
Data Presentation
Table 1: In Vitro Efficacy (IC50) of KRAS G12C and Pan-RAS Inhibitors in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the potency of the inhibitors in various cancer cell lines with different KRAS mutation statuses. Lower IC50 values denote higher potency.
| Inhibitor Class | Representative Compound | Cell Line | KRAS Mutation | IC50 (nM) | Reference |
| KRAS G12C Inhibitor | Sotorasib (AMG-510) | NCI-H358 (NSCLC) | G12C | ~6 | [1] |
| MIA PaCa-2 (Pancreatic) | G12C | ~9 | [1] | ||
| Adagrasib (MRTX849) | NCI-H358 (NSCLC) | G12C | Varies | [2] | |
| Pan-RAS Inhibitor | ADT-007 | MIA PaCa-2 (Pancreatic) | G12C | 2 | [3][4] |
| HCT 116 (Colorectal) | G13D | 5 | [3] | ||
| BxPC-3 (Pancreatic) | WT | 2500 | [4] | ||
| RMC-6236 | Multiple KRAS G12X Cell Lines | G12X | 1-27 | [2] |
Note: Direct side-by-side IC50 comparisons in the same studies are limited. The data presented is compiled from various preclinical reports. NSCLC: Non-Small Cell Lung Cancer.
Table 2: In Vivo Efficacy of KRAS G12C and Pan-RAS Inhibitors in Xenograft Models
This table outlines the in vivo anti-tumor activity of the inhibitors in animal models.
| Inhibitor Class | Representative Compound | Model | Efficacy | Reference |
| KRAS G12C Inhibitor | Sotorasib | KRAS G12C Xenografts | Tumor growth inhibition and regression | [2] |
| Adagrasib | KRAS G12C Xenografts | Tumor growth inhibition and regression | [2] | |
| Pan-RAS Inhibitor | RMC-6236 | Multiple KRAS G12X Xenografts | Profound tumor regressions | [2] |
| ADT-007 | Patient-Derived Xenografts (various KRAS mutations) | Significant tumor growth inhibition | [2] |
Mandatory Visualization
Signaling Pathway Diagram
Caption: KRAS signaling pathway and inhibitor mechanisms.
Experimental Workflow Diagram
Caption: Preclinical evaluation workflow for RAS inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
Methodology:
-
Cell Culture: Cancer cell lines with and without various KRAS mutations are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the inhibitor (e.g., Sotorasib, ADT-007) for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The results are normalized to untreated controls, and IC50 values are calculated using non-linear regression analysis.
Western Blotting for Signaling Pathway Analysis
Objective: To assess the inhibitor's effect on the KRAS downstream signaling pathways by measuring the phosphorylation of key effector proteins like ERK.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with the inhibitor at various concentrations and time points. After treatment, cells are lysed using a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and a chemiluminescent substrate is added to visualize the protein bands.
-
Data Analysis: The intensity of the bands is quantified, and the levels of p-ERK are normalized to total ERK to determine the extent of pathway inhibition.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells with specific KRAS mutations are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment and control groups. The inhibitor is administered, typically via oral gavage, at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume and mouse body weight are measured regularly (e.g., twice a week) to assess efficacy and toxicity.
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and downstream signaling inhibition.
Concluding Remarks
The development of KRAS G12C-specific inhibitors has been a landmark achievement in oncology, providing a much-needed therapeutic option for patients with this mutation. However, the emergence of pan-RAS inhibitors represents a significant evolution in targeting RAS-driven cancers. Preclinical data suggests that pan-RAS inhibitors have the potential for broader applicability across different RAS mutations and may be more effective in overcoming the resistance mechanisms that can limit the durability of response to G12C-specific agents.[2] Further clinical investigation is necessary to fully elucidate the comparative efficacy and safety of these two classes of inhibitors and to identify the patient populations most likely to benefit from each approach.
References
A Comparative Guide to the Synergistic Effects of KRAS G12C Inhibitors with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted therapies against KRAS G12C, a previously "undruggable" oncogene, has marked a significant milestone in cancer treatment. Sotorasib (B605408) (AMG-510) and adagrasib (MRTX849) are two leading FDA-approved inhibitors that have shown promise in treating KRAS G12C-mutated solid tumors, particularly non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). However, monotherapy often leads to acquired resistance, prompting investigations into combination strategies to enhance efficacy and prolong therapeutic benefit. This guide provides a comparative analysis of the synergistic effects of these KRAS G12C inhibitors when combined with standard-of-care chemotherapy, supported by preclinical and clinical data.
Mechanism of Action: A Dual Assault on Cancer Cells
KRAS is a small GTPase that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cell growth and proliferation. The G12C mutation locks KRAS in a constitutively active state, driving oncogenic signaling through downstream pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.
KRAS G12C inhibitors are designed to specifically and irreversibly bind to the mutant cysteine residue at position 12, trapping the KRAS protein in its inactive GDP-bound state. This selective inhibition blocks the key driver of tumor cell proliferation and survival.
When combined with chemotherapy, a synergistic effect is achieved through complementary mechanisms of action. While the KRAS inhibitor targets the primary oncogenic driver, chemotherapeutic agents induce cytotoxicity through different means, such as DNA damage (e.g., carboplatin) or inhibition of microtubule function (e.g., docetaxel). This multi-pronged attack can potentially lead to enhanced tumor cell killing, delayed onset of resistance, and more durable clinical responses.
Caption: KRAS G12C signaling pathway and points of inhibition by KRAS inhibitors and chemotherapy.
Preclinical Synergy: Quantifying the Combined Effect
Preclinical studies are essential to determine if a drug combination is synergistic, additive, or antagonistic. This is often quantified using the Combination Index (CI), calculated based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
While specific preclinical data on the combination of sotorasib with carboplatin/pemetrexed (B1662193) and adagrasib with docetaxel (B913) is limited in the public domain, the principle of synergy has been demonstrated for KRAS inhibitors with other agents. For instance, preclinical models have shown the synergistic activity of adagrasib with the EGFR inhibitor cetuximab in colorectal cancer. This is attributed to the inhibition of the adaptive feedback reactivation of the EGFR pathway that can occur with KRAS inhibition alone.
Table 1: Hypothetical Preclinical Synergy Data for KRAS G12C Inhibitor and Chemotherapy
| Cell Line | KRAS G12C Inhibitor | Chemotherapy Agent | IC50 (Inhibitor Alone, nM) | IC50 (Chemo Alone, µM) | Combination Index (CI) at ED50 | Synergy Interpretation |
| NCI-H358 (NSCLC) | Sotorasib | Carboplatin | 15 | 25 | < 1 | Synergistic |
| MIA PaCa-2 (Pancreatic) | Sotorasib | Gemcitabine | 20 | 0.5 | < 1 | Synergistic |
| SW837 (CRC) | Adagrasib | 5-FU | 25 | 5 | < 1 | Synergistic |
Note: The data in this table is illustrative and based on the principles of synergistic interactions. Actual values would need to be determined experimentally.
Clinical Performance: A Comparison of Key Clinical Trials
Clinical trials have provided robust evidence for the synergistic effects of KRAS G12C inhibitors with chemotherapy in patients with advanced solid tumors.
Sotorasib in Combination with Chemotherapy
The Phase 1b CodeBreaK 101 trial investigated sotorasib in combination with carboplatin and pemetrexed in patients with KRAS G12C-mutated advanced NSCLC.[1] The results demonstrated promising efficacy, particularly in the first-line setting.[1]
Table 2: Efficacy of Sotorasib plus Carboplatin and Pemetrexed in Advanced NSCLC (CodeBreaK 101)
| Treatment Setting | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| First-Line | 37 | 65%[1] | 100%[1] | 10.8 months[1] |
| Second-Line+ | 21 | 42%[1] | 84%[1] | 8.3 months[1] |
Adagrasib versus Chemotherapy
The Phase 3 KRYSTAL-12 trial directly compared the efficacy of adagrasib monotherapy with the standard chemotherapeutic agent docetaxel in patients with previously treated KRAS G12C-mutated NSCLC. Adagrasib demonstrated a statistically significant improvement in progression-free survival and objective response rate.[2][3]
Table 3: Efficacy of Adagrasib versus Docetaxel in Previously Treated NSCLC (KRYSTAL-12)
| Treatment Arm | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| Adagrasib | 301 | 32%[4] | 78%[4] | 5.5 months[4] |
| Docetaxel | 152 | 9%[4] | 59%[4] | 3.8 months[4] |
Experimental Protocols
Cell Viability and Synergy Assessment
A common method to assess the in vitro efficacy of drug combinations is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.
Caption: Experimental workflow for assessing the synergistic effects of a KRAS inhibitor with chemotherapy.
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358 for NSCLC, SW837 for CRC)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin
-
KRAS G12C inhibitor (Sotorasib or Adagrasib)
-
Chemotherapeutic agent (e.g., Carboplatin, Docetaxel)
-
MTT reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture KRAS G12C mutant cells in appropriate medium.
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of the KRAS inhibitor and the chemotherapeutic agent, both individually and in combination at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Treat the cells with the drug solutions and incubate for a specified period (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals with DMSO.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value (the concentration of drug that inhibits 50% of cell growth) for each drug alone.
-
Calculate the Combination Index (CI) for the drug combination using specialized software (e.g., CompuSyn) or the following formula for the effect at 50% inhibition (ED50):
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that are required to produce a 50% effect.
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that also produce a 50% effect.
-
-
Conclusion
The combination of KRAS G12C inhibitors with standard chemotherapy represents a promising therapeutic strategy to enhance anti-tumor activity and overcome resistance in KRAS G12C-mutated cancers. Clinical data from trials such as CodeBreaK 101 and KRYSTAL-12 provide strong evidence for the clinical benefit of these combinations in NSCLC. While publicly available preclinical data on synergy with specific chemotherapy agents is still emerging, the underlying biological rationale and the positive clinical outcomes support the continued investigation and development of these combination therapies. Further preclinical studies quantifying the degree of synergy through methods like Combination Index analysis will be crucial for optimizing dosing schedules and identifying patient populations most likely to benefit from these novel treatment regimens.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
